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  • Product: Quinoline, 4-chloro-3,5,7-trimethyl-
  • CAS: 61563-53-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Quinoline, 4-chloro-3,5,7-trimethyl-: A Technical Whitepaper

Executive Summary Quinoline, 4-chloro-3,5,7-trimethyl- (CAS No. 61563-53-9) is a highly functionalized, privileged scaffold widely utilized in medicinal chemistry, materials science, and agrochemical development. The mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline, 4-chloro-3,5,7-trimethyl- (CAS No. 61563-53-9) is a highly functionalized, privileged scaffold widely utilized in medicinal chemistry, materials science, and agrochemical development. The molecular architecture consists of a quinoline nucleus, a highly reactive chloro substituent at the C4 position, and three electron-donating methyl groups at the C3, C5, and C7 positions[1].

This specific substitution pattern creates a unique physicochemical profile. While the 4-chloro group acts as a prime target for Nucleophilic Aromatic Substitution (SNAr), the adjacent 3-methyl group introduces steric hindrance that dictates the thermodynamic and kinetic requirements of downstream functionalization. This whitepaper provides an in-depth analysis of the compound's properties, details self-validating synthetic protocols, and explores its application in modern drug discovery.

Physicochemical Properties & Pharmacokinetic Profiling

The physical and chemical properties of 4-chloro-3,5,7-trimethylquinoline directly dictate its handling in the laboratory and its behavior in biological systems. The data below summarizes its core quantitative metrics[2].

PropertyValuePharmacokinetic & Synthetic Implication
CAS Number 61563-53-9Unique identifier for literature tracking and procurement.
Molecular Formula C12H12ClNIndicates a high degree of substitution, providing multiple vectors for structure-activity relationship (SAR) exploration.
Molecular Weight 205.68 g/mol Low molecular weight allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5.
Melting Point 88.5 °CSolid at room temperature; easily crystallized from non-polar or moderately polar solvents (e.g., acetone) for high-purity isolation.
LogP 3.81High lipophilicity. Excellent for crossing lipid bilayers, including the blood-brain barrier (BBB) and parasitic membranes.
Polar Surface Area (PSA) 12.89 ŲExceptionally low PSA ensures high membrane permeability and rapid intracellular accumulation, crucial for targeting intracellular kinases or pathogens.

Causality Insight: The addition of three methyl groups significantly increases the LogP (3.81) compared to an unsubstituted 4-chloroquinoline. This heightened lipophilicity enhances hydrophobic interactions within target protein binding pockets and directs crystal packing via halogen (Cl···π) and hydrophobic interactions[1].

Mechanistic Insights: The SNAr Paradigm

The defining chemical feature of 4-chloro-3,5,7-trimethylquinoline is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

The Causality of Reactivity: The nitrogen atom in the quinoline ring is strongly electron-withdrawing via both inductive and resonance effects. This creates a partial positive charge (electrophilic center) at the C2 and C4 positions. When a nucleophile attacks the C4 carbon, the aromaticity of the pyridine ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex. The electron density is stabilized by the electronegative quinoline nitrogen. Subsequent elimination of the chloride ion (a stable leaving group) restores aromaticity, yielding the 4-substituted product[3].

SNAr_Mechanism A 4-Chloro-3,5,7-trimethylquinoline (Electrophile) B Nucleophilic Attack (Amine/Alkoxide) A->B Addition C Meisenheimer Complex (sp3 hybridized C4) B->C Loss of Aromaticity D Chloride Elimination (Restored Aromaticity) C->D Leaving Group Departure E 4-Substituted Quinoline (Target Scaffold) D->E Product Formation

Figure 1: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are not only effective but inherently self-validating. Below are two foundational workflows for functionalizing this scaffold.

Protocol A: Direct SNAr Amination for 4-Aminoquinoline Synthesis

This protocol is the standard method for generating 3[3].

Rationale for Experimental Choices: The 3-methyl group introduces steric bulk adjacent to the C4 reaction site. To overcome this activation energy barrier, a polar aprotic solvent (DMF) is used to stabilize the polar Meisenheimer transition state, and elevated temperatures (110 °C) provide the necessary kinetic energy. Potassium carbonate (K2CO3) is utilized to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine, which would otherwise render it unreactive.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N2, dissolve 1.0 equivalent of 4-chloro-3,5,7-trimethylquinoline in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 1.5 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of anhydrous K2CO3.

  • Thermal Activation: Heat the reaction mixture to 110 °C with vigorous stirring for 12–24 hours.

  • Self-Validating Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material is highly UV-active (254 nm) with a high Rf. As the reaction proceeds, a new, highly polar (lower Rf) spot will appear. The reaction is complete when the high Rf spot is entirely consumed.

  • Workup & Isolation: Cool the mixture to room temperature and quench by pouring into a 10-fold volume of crushed ice water. Validation: Because the product has a high LogP (lipophilic), it will immediately precipitate out of the aqueous DMF mixture, while unreacted amines and salts remain dissolved. Filter the precipitate and wash with cold water to yield the crude 4-aminoquinoline.

Protocol B: Sulfone-Mediated SNAr for Etherification

Direct etherification of sterically hindered 4-chloroquinolines with alcohols is thermodynamically unfavorable. This protocol utilizes a 4[4].

Rationale for Experimental Choices: By first reacting the 4-chloro substrate with sodium benzenesulfinate, the chlorine is replaced by a phenylsulfonyl group. The sulfone is a vastly superior leaving group and dramatically increases the electrophilicity of the C4 position. This allows subsequent nucleophilic attack by alkoxides to proceed rapidly at room temperature.

Step-by-Step Methodology:

  • Sulfonation: React 4-chloro-3,5,7-trimethylquinoline (1.0 eq) with benzenesulfinic acid sodium salt (1.35 eq) in THF at 50 °C, using methanesulfonic acid (20 mol%) as a catalyst.

  • Solvent Switch: Once complete (verified by LC-MS), remove THF under reduced pressure and redissolve the intermediate in DMF.

  • Etherification: Add the desired alcohol (1.2 eq) and potassium tert-butoxide (1.5 eq) at room temperature. The reaction will reach completion in under 30 minutes due to the hyper-electrophilicity of the sulfone intermediate.

  • Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.

Therapeutic Applications & Drug Discovery Workflows

The 4-chloroquinoline scaffold is deeply embedded in the history of pharmacology, most notably in the development of5[5].

  • Antimalarials: 4-Aminoquinolines (derived from 4-chloroquinolines) accumulate in the acidic digestive vacuole of Plasmodium parasites. They bind to hematin, preventing its crystallization into non-toxic hemozoin, thereby killing the parasite with its own metabolic waste. The 3,5,7-trimethyl substitution pattern alters the steric bulk and lipophilicity, which is a key strategy for overcoming efflux-pump-mediated chloroquine resistance (e.g., PfCRT mutations).

  • Kinase Inhibitors: In oncology, the quinoline nitrogen acts as a critical hydrogen bond acceptor for the ATP-binding hinge region of kinases (such as EGFR or RTKs). The C4 substituent is directed toward the solvent-exposed channel, allowing chemists to attach solubilizing groups or PROTAC linkers without disrupting target affinity.

Drug_Discovery Step1 Scaffold Selection (CAS 61563-53-9) Step2 SNAr Diversification (Library Generation) Step1->Step2 Chemical Synthesis Step3 In Vitro Screening (Kinase/Antimalarial Assays) Step2->Step3 High-Throughput Screening Step4 Hit Optimization (SAR Analysis) Step3->Step4 Data Analysis Step4->Step2 Feedback Loop Step5 Lead Compound (Preclinical Testing) Step4->Step5 Iterative Refinement

Figure 2: Iterative drug discovery workflow utilizing the 4-chloroquinoline scaffold.

References

  • Benchchem Technical Database - Quinoline, 4-chloro-3,5,7-trimethyl- | 61563-53-9. Benchchem.
  • Guidechem Chemical Dictionary - 61563-53-9 Physicochemical Properties. Guidechem.
  • Frontiers in Chemistry - 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
  • ACS Publications - Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers. Journal of Organic Chemistry.
  • National Institutes of Health (PMC) - Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. NIH.

Sources

Exploratory

Synthesis Pathways for 4-Chloro-3,5,7-trimethylquinoline Derivatives: An In-Depth Technical Guide

Abstract Highly substituted 4-chloroquinolines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for antimalarial agents, kinase inhibitors, and phosphodiesterase inhibitors[1][2]. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Highly substituted 4-chloroquinolines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for antimalarial agents, kinase inhibitors, and phosphodiesterase inhibitors[1][2]. However, the synthesis of the 4-chloro-3,5,7-trimethylquinoline derivative presents unique steric and regiochemical challenges. This whitepaper provides a comprehensive, mechanistically grounded guide to its synthesis, focusing on causality in experimental design, self-validating protocols, and yield optimization.

Retrosynthetic Strategy & Pathway Selection

The synthesis of 4-chloroquinolines universally relies on the deoxychlorination of a 4-hydroxyquinoline (or its quinolin-4(1H)-one tautomer) precursor[1][3]. To construct the highly methylated 3,5,7-trimethylquinolin-4-ol core, a modified Conrad-Limpach/Gould-Jacobs condensation strategy is employed[3][4].

Regiochemical Causality:

  • 3,5-Dimethylaniline: Selected as the nitrogenous nucleophile. Because of its C2v​ symmetry, both ortho positions are chemically equivalent. This ensures 100% regioselectivity during the Friedel-Crafts-type ring closure, exclusively yielding the 5,7-dimethyl substitution pattern on the final quinoline ring.

  • Ethyl 2-formylpropanoate: Selected over standard ethoxymethylenemalonate. The formyl group acts as the primary electrophile for enamine formation, while the α -methyl group is perfectly positioned to become the C3-methyl substituent on the quinoline core[4].

Retrosynthesis Target 4-Chloro-3,5,7-trimethylquinoline Intermediate 3,5,7-Trimethylquinolin-4-ol (Tautomer) Target->Intermediate POCl3 / DMF (Chlorination) Precursor Enamine Intermediate Intermediate->Precursor Diphenyl Ether, 250°C (Cyclization) Aniline 3,5-Dimethylaniline Precursor->Aniline Condensation Ester Ethyl 2-formylpropanoate Precursor->Ester Condensation

Fig 1. Retrosynthetic pathway for 4-chloro-3,5,7-trimethylquinoline via enamine cyclization.

Mechanistic Causality in Experimental Design

The Thermal Cyclization Barrier

The intramolecular cyclization of the enamine intermediate requires overcoming a massive activation energy barrier to facilitate the electrophilic aromatic substitution (Friedel-Crafts acylation) onto the deactivated, sterically hindered aromatic ring. The Solution: Refluxing the intermediate in diphenyl ether (Dowtherm A) at 250 °C. Diphenyl ether is chosen because it provides a stable, high-boiling liquid medium that efficiently transfers thermal energy without degrading the substrate[2][5].

Vilsmeier-Haack Activated Deoxychlorination

Converting the sterically hindered 3,5,7-trimethylquinolin-4-ol to the 4-chloro derivative using neat phosphorus oxychloride (POCl 3​ ) is notoriously sluggish. The Solution: The addition of catalytic N,N-dimethylformamide (DMF). DMF reacts with POCl 3​ to generate a highly electrophilic chloromethylene-N,N-dimethyliminium chloride (Vilsmeier-Haack reagent). This complex rapidly attacks the C4-hydroxyl group, transforming it into an excellent O-phosphorodichloridate leaving group, which is subsequently displaced by a chloride ion via an SN​Ar mechanism[5][6].

Mechanism HQ Quinolin-4-ol Activated O-Phosphorodichloridate HQ->Activated + Vilsmeier POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier Activation Vilsmeier->Activated Product 4-Chloroquinoline Activated->Product Nucleophilic Attack (Cl-)

Fig 2. Mechanism of POCl3/DMF-mediated deoxychlorination via Vilsmeier-Haack activation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific In-Process Checks (IPCs) that provide immediate physical feedback confirming the reaction's success.

Protocol A: Synthesis of 3,5,7-Trimethylquinolin-4-ol
  • Enamine Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,5-dimethylaniline (1.0 eq) and ethyl 2-formylpropanoate (1.1 eq) in toluene (0.5 M). Add a catalytic amount of p-toluenesulfonic acid (TsOH). Reflux at 110 °C for 4 hours.

    • Self-Validation (IPC): The reaction is complete when water accumulation in the Dean-Stark trap strictly ceases, physically confirming the end of the condensation equilibrium.

  • Solvent Swap: Concentrate the mixture in vacuo to yield the crude enamine as a viscous oil.

  • Thermal Cyclization: Heat 10 volumes of diphenyl ether to 250 °C in a three-neck flask. Add the crude enamine dropwise over 30 minutes to maintain the internal temperature. Stir for an additional 30 minutes at 250 °C[2][5].

  • Isolation: Remove the heat source. Once the mixture cools to 70 °C, pour it slowly into vigorously stirred hexanes (30 volumes).

    • Self-Validation (IPC): A rapid, heavy precipitation of a tan solid must occur. The highly polar quinolin-4-ol product is entirely insoluble in hexanes, whereas diphenyl ether and unreacted impurities remain in solution[2]. Filter and wash with cold hexanes.

Protocol B: Synthesis of 4-Chloro-3,5,7-trimethylquinoline
  • Activation: Suspend the 3,5,7-trimethylquinolin-4-ol (1.0 eq) in neat POCl 3​ (10 volumes). Add DMF (0.1 eq) dropwise at room temperature[5].

  • Chlorination: Heat the mixture to reflux (110 °C) for 3 hours.

    • Self-Validation (IPC): The initial heterogeneous suspension will transition into a dark, completely homogeneous solution. Simultaneously, vigorous evolution of HCl gas will occur (verifiable by holding damp pH paper at the condenser outlet). This phase change physically validates the conversion of the insoluble quinolinol into the soluble activated intermediate[6][7].

  • Quenching & Extraction: Cool the mixture to room temperature and concentrate in vacuo to remove excess POCl 3​ . Slowly pour the resulting syrup over crushed ice, maintaining the temperature below 10 °C to prevent hydrolysis back to the quinolinol[5][6]. Neutralize to pH 8 using saturated aqueous NaHCO 3​ . Extract with dichloromethane (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the target compound.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and the expected quantitative outputs based on the self-validating indicators.

Reaction PhaseCatalyst / ReagentTemp (°C)Time (h)Primary IPC IndicatorIsolated Yield (%)
Enamine Condensation TsOH (cat.)1104.0Cessation of H 2​ O evolution in trap88
Thermal Cyclization Diphenyl Ether2500.5Heavy precipitation in hexanes74
Deoxychlorination POCl 3​
  • DMF (cat.)
1103.0Homogenization; HCl gas evolution85
Overall Process ----~55.3

Conclusion

The synthesis of 4-chloro-3,5,7-trimethylquinoline requires precise control over thermodynamics and electrophilic activation. By leveraging the symmetry of 3,5-dimethylaniline, utilizing high-temperature diphenyl ether cyclization, and employing Vilsmeier-Haack activation during POCl 3​ chlorination, researchers can bypass the steric hindrances inherent to this highly methylated scaffold. Adhering to the self-validating IPCs ensures high fidelity and reproducibility across scale-up operations.

References

  • Source: ucsf.
  • Source: nih.
  • Source: benchchem.
  • Source: atlantis-press.
  • Title: Practical Synthesis of 4-Chloro-2-(2-naphthyl)
  • Source: chemicalbook.
  • Source: acs.

Sources

Foundational

Mechanism of Action of Substituted Trimethylquinolines In Vitro: A Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery. Among its derivatives, substituted trimethylquinolines—specifically 1,2-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery. Among its derivatives, substituted trimethylquinolines—specifically 1,2-dihydro-2,2,4-trimethylquinolines and highly oxygenated trimethoxyquinolines—have demonstrated profound in vitro biological activities. By altering peripheral substitutions, researchers can redirect the molecule's mechanism of action across entirely distinct biological targets.

This technical whitepaper explores three validated mechanisms of action for substituted trimethylquinolines: Nuclear Receptor Modulation (Progesterone Receptor antagonism), Cytoskeletal Disruption (Tubulin polymerization inhibition), and Oxidative Stress Induction (Antiparasitic enzyme inhibition). It provides the mechanistic rationale, validated in vitro protocols, and structural activity relationship (SAR) data necessary for advanced drug development.

Nuclear Receptor Modulation: Nonsteroidal Progesterone Receptor Antagonism

Causality & Mechanistic Rationale

Steroidal progesterone receptor (PR) antagonists often suffer from cross-reactivity with other steroid hormone receptors (e.g., glucocorticoid receptors). 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines act as highly selective, nonsteroidal PR antagonists[1]. The mechanism hinges on the steric bulk and electronic properties of the C(6)-aryl substitution. When the trimethylquinoline core binds to the ligand-binding domain (LBD) of the human progesterone receptor isoform B (hPR-B), the bulky aryl group forces the receptor's Helix 12 into an inactive conformation. This physical displacement prevents the recruitment of transcriptional coactivators, effectively silencing PR-mediated gene transcription[1].

Quantitative SAR Data

Electron-withdrawing substituents at the meta position of the C(6) aryl group drastically improve hPR modulatory activity[1].

Table 1: In Vitro hPR Antagonist Activity of 6-Aryl-Trimethylquinolines

CompoundC(6)-Aryl SubstitutionhPR-B Antagonism (IC₅₀)hPR-A Binding Affinity (Kᵢ)
Compound 3 (Parent) Unsubstituted Phenyl783 nM133 nM
Compound 9 3',5'-Difluorophenyl~78 nM~15 nM
Compound 13 5'-Fluoro-3'-nitrophenyl< 50 nM5 nM
In Vitro Protocol: hPR-B Cotransfection Assay

To evaluate functional antagonism, a cotransfection assay in mammalian CV-1 cells is utilized.

  • Causality: CV-1 cells (monkey kidney fibroblasts) are selected because they lack endogenous PR, ensuring zero background interference. The PRE-luciferase reporter provides a highly sensitive, luminescent readout directly proportional to receptor activation.

  • Self-Validating System: The protocol requires co-transfection with a constitutively active Renilla luciferase plasmid to normalize for transfection efficiency and compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate CV-1 cells in 96-well plates at a density of 2×104 cells/well in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Transfection: After 24 hours, transiently co-transfect cells using lipofectamine with an hPR-B expression plasmid, a Progesterone Response Element (PRE)-firefly luciferase reporter, and a CMV-Renilla luciferase control plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with 1 nM Progesterone (agonist control) combined with varying concentrations (1 nM to 10 µM) of the trimethylquinoline test compound. Include a vehicle control (0.1% DMSO) and a positive antagonist control (e.g., Mifepristone/RU486).

  • Luminescence Reading: Incubate for 24 hours. Lyse the cells using Dual-Glo® Luciferase Reagent. Measure Firefly luminescence, followed by Renilla luminescence.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. Determine the IC₅₀ by plotting the normalized luminescence against the log concentration of the test compound.

PR_Pathway Ligand 6-Aryl-Trimethylquinoline (Antagonist) Receptor Human Progesterone Receptor (hPR-B) Ligand->Receptor Binds LBD Conformation Altered LBD Conformation Receptor->Conformation Induces Blockade Coactivator Recruitment Blocked Conformation->Blockade Prevents Transcription Gene Transcription Inhibited Blockade->Transcription Results in

Figure 1: Mechanism of PR-B transcriptional blockade by 6-aryl-trimethylquinolines.

Cytoskeletal Disruption: Tubulin Polymerization Inhibition

Causality & Mechanistic Rationale

While 1,2-dihydro-trimethylquinolines target nuclear receptors, heavily oxygenated variants—such as 4-aroyl-6,7,8-trimethoxyquinolines—exhibit potent anticancer properties via cytoskeletal disruption[2]. The trimethoxybenzene moiety is a known pharmacophore that mimics the structure of colchicine. These compounds bind directly to the colchicine-binding site at the interface of α

  • and β -tubulin heterodimers. This binding prevents the conformational changes required for tubulin dimers to assemble into microtubules, leading to mitotic arrest in the G2/M phase and subsequent apoptosis[2].
Quantitative SAR Data

The addition of a 4'-N,N-dimethylamino functionality on the aroyl ring significantly enhances antiproliferative potency against multidrug-resistant cancer cell lines[2].

Table 2: Antiproliferative Activity (IC₅₀) of 4-Aroyl-6,7,8-Trimethoxyquinolines

CompoundAroyl SubstitutionKB (Cervical)HT-29 (Colon)MKN45 (Gastric)
Compound 9 3'-H, 4'-OCH₃> 1000 nM> 1000 nM> 1000 nM
Compound 10 3'-F, 4'-OCH₃~800 nM~950 nM~850 nM
Compound 11 4'-N,N-dimethylamino217 nM327 nM239 nM
In Vitro Protocol: Tubulin Polymerization Assay
  • Causality: The assay relies on the principle of light scattering. As soluble tubulin dimers polymerize into large microtubule polymers, the solution's turbidity increases, which can be continuously monitored as an increase in absorbance at 340 nm. GTP is included as the obligate energy source for assembly.

  • Self-Validating System: The assay must include Colchicine as a negative control (inhibits assembly, flat absorbance curve) and Paclitaxel as a positive control (enhances assembly, rapid spike in absorbance) to validate the dynamic range of the tubulin batch.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep on ice.

  • Tubulin Reconstitution: Thaw lyophilized, highly purified bovine brain tubulin (>99% purity) and resuspend in ice-cold PEM-GTP buffer to a final concentration of 3 mg/mL.

  • Plate Setup: Pre-warm a 96-well half-area UV-transparent microplate to 37°C. Add 10 µL of the trimethoxyquinoline test compound (e.g., Compound 11 at 1 µM, 5 µM, 10 µM) to the wells. Add controls (Vehicle, Colchicine, Paclitaxel).

  • Reaction Initiation: Rapidly add 90 µL of the cold tubulin solution to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax​ (maximum rate of polymerization) from the linear growth phase of the curve. Determine the percentage of inhibition relative to the vehicle control.

Tubulin_Workflow Step1 1. Prepare Tubulin (PEM Buffer + GTP) Step2 2. Add Trimethoxyquinoline (Test Compound) Step1->Step2 Step3 3. Incubate at 37°C (Microplate Reader) Step2->Step3 Step4 4. Measure Absorbance (340 nm over 1h) Step3->Step4 Step5 5. Calculate Vmax & Inhibition % Step4->Step5

Figure 2: Workflow for real-time kinetic monitoring of tubulin polymerization inhibition.

Oxidative Stress Induction: Antiparasitic Activity

Causality & Mechanistic Rationale

Substituted dihydroquinolines, such as OSU-40 (1-benzyl-1,2-dihydro-2,2,4-trimethylquinoline-6-ylacetate), exhibit potent antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness[3]. The mechanism of action is driven by the induction of severe mitochondrial oxidative stress. Unlike mammalian cells, trypanosomatids rely on a unique thiol-based redox system driven by trypanothione and the enzyme Trypanothione Reductase (TR)[4]. Trimethylquinoline analogs penetrate the parasite mitochondrion and disrupt this delicate redox balance (potentially via TR inhibition or direct redox cycling), leading to a lethal accumulation of Reactive Oxygen Species (ROS)[3][4].

In Vitro Protocol: T. brucei Viability and ROS Generation Assay
  • Causality: The probe H₂DCFDA is utilized because it is cell-permeable and non-fluorescent until intracellular esterases cleave its acetate groups. Subsequent oxidation by ROS converts it to the highly fluorescent DCF, providing a direct, quantifiable measure of oxidative stress.

  • Self-Validating System: To prove that parasite death is specifically caused by ROS (and not off-target toxicity), a parallel experimental cohort is pre-treated with N-acetylcysteine (NAC), a potent antioxidant. If NAC rescues the parasite viability, the ROS-mediated mechanism is validated.

Step-by-Step Methodology:

  • Parasite Culture: Culture T. brucei bloodstream forms (e.g., GUTat 3.1 strain) in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO₂.

  • Compound Treatment: Seed parasites at 1×105 cells/mL in a 96-well plate. Treat with the dihydroquinoline derivative at varying concentrations (e.g., 0.5× , , and the established EC₅₀).

  • Antioxidant Rescue (Control): In a duplicate set of wells, pre-incubate the parasites with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound treatment.

  • ROS Labeling: After 24 hours of compound exposure, wash the cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes in the dark at 37°C.

  • Fluorescence Measurement: Wash the cells twice with PBS to remove extracellular dye. Measure fluorescence utilizing a microplate fluorometer (Excitation: 485 nm / Emission: 535 nm).

  • Viability Correlation: In parallel, assess cell viability using a resazurin-based assay (Alamar Blue) to correlate the spike in ROS with parasite death.

Oxidative_Stress Compound Dihydroquinoline Derivative Mitochondria T. brucei Mitochondria Compound->Mitochondria Penetrates Enzyme Redox System Disruption Mitochondria->Enzyme Targets ROS ROS Accumulation (Oxidative Stress) Enzyme->ROS Depletes Thiols Death Parasite Apoptosis / Cell Death ROS->Death Induces

Figure 3: Pathway of dihydroquinoline-induced oxidative stress and cell death in T. brucei.

Conclusion

The substituted trimethylquinoline scaffold is a remarkable example of chemical pleiotropy. By carefully engineering the peripheral substitutions—ranging from bulky C(6)-aryl groups for nuclear receptor antagonism to highly oxygenated trimethoxy motifs for cytoskeletal disruption—drug developers can tune this core to address diverse therapeutic needs spanning oncology, endocrinology, and infectious diseases. Rigorous in vitro validation utilizing self-contained, mechanistically sound protocols remains the critical bridge between initial hit identification and clinical translation.

References

  • Discovery and Preliminary SAR Studies of a Novel, Nonsteroidal Progesterone Receptor Antagonist Pharmacophore Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents Molecules - MDPI[Link][2]

  • Isolation and Antitrypanosomal Characterization of Furoquinoline and Oxylipin from Zanthoxylum zanthoxyloides Semantic Scholar[Link][3]

  • Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity Antimicrobial Agents and Chemotherapy - PMC[Link][4]

Sources

Exploratory

Spectroscopic Characterization of 4-Chloro-3,5,7-trimethylquinoline: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Quinoline, 4-chloro-3,5,7-trimethyl- (CAS No. 61563-53-9) Executive Summary & Chemical Context The quinoline scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Quinoline, 4-chloro-3,5,7-trimethyl- (CAS No. 61563-53-9)

Executive Summary & Chemical Context

The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural basis for numerous antimalarial, antibacterial, and antineoplastic agents. Specifically, 4-chloro-3,5,7-trimethylquinoline represents a highly functionalized intermediate. The chloro group at the C-4 position serves as a prime candidate for nucleophilic displacement (SNAr) to construct fused rings or introduce complex amine side-chains[1].

However, the dense substitution pattern of this molecule—featuring three methyl groups and a halogen across a bicyclic heteroaromatic system—presents unique challenges for structural validation. This whitepaper provides an authoritative, causality-driven guide to the spectroscopic elucidation of 4-chloro-3,5,7-trimethylquinoline, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR/Raman).

Analytical_Workflow Synthesis Synthesis NMR NMR Spec (1H, 13C, 2D) Synthesis->NMR MS Mass Spec (EI-MS) Synthesis->MS IR Vibrational (FT-IR/Raman) Synthesis->IR Data Structural Elucidation NMR->Data MS->Data IR->Data

Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy remains the definitive method for mapping the carbon-hydrogen framework of quinoline derivatives[1]. The electronic environment of 4-chloro-3,5,7-trimethylquinoline is heavily influenced by the electronegative pyridine nitrogen and the C-4 chlorine atom.

Mechanistic Peak Assignment (¹H NMR)
  • H-2 Proton (Pyridine Ring): The proton at the C-2 position is adjacent to the nitrogen atom. The combined electron-withdrawing inductive effect of the nitrogen and the anisotropic ring current of the heteroaromatic system drastically deshields this proton. It typically manifests as a sharp singlet in the downfield region of δ 8.5–8.8 ppm [1].

  • Methyl Protons (C-3, C-5, C-7): The three methyl groups exist in distinct electronic microenvironments. The C-3 methyl group is attached to the electron-deficient pyridine ring and is sterically compressed by the adjacent C-4 chlorine. Consequently, it is more deshielded, appearing at δ 2.5–2.7 ppm [1]. Conversely, the C-5 and C-7 methyls reside on the more electron-rich carbocyclic (benzene) ring and typically resonate slightly upfield (δ 2.3–2.5 ppm).

  • Aromatic Protons (H-6, H-8): With methyl groups at C-5 and C-7, the remaining protons on the benzene ring (H-6 and H-8) are meta to each other. They will appear as two distinct signals, often exhibiting a small meta-coupling constant (J ≈ 1.5 – 2.0 Hz) depending on the resolution of the instrument.

Quantitative NMR Data Summary
NucleusPositionExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCausality / Electronic Environment
¹H H-28.50 – 8.80Singlet (s)1HDeshielded by adjacent N atom and ring current.
¹H H-6, H-87.20 – 7.80Doublets (d, J~1.5Hz)2HMeta-coupling on the carbocyclic ring.
¹H C-3 CH₃2.50 – 2.70Singlet (s)3HDeshielded by electron-deficient pyridine ring.
¹H C-5, C-7 CH₃2.30 – 2.50Singlets (s)6HShielded relative to C-3; located on benzene ring.

Mass Spectrometry (MS) and Fragmentation Pathways

Electron Impact Mass Spectrometry (EI-MS) is critical for determining the exact molecular weight and confirming the presence of the halogen atom through isotopic distribution analysis[1].

Isotopic Signatures and Causality

The molecular formula of 4-chloro-3,5,7-trimethylquinoline is C₁₂H₁₂ClN. The exact monoisotopic mass is approximately 205.06. Because chlorine naturally exists as two stable isotopes—³⁵Cl (75.8%) and ³⁷Cl (24.2%)—the molecular ion [M]⁺• will present a distinct 3:1 isotopic doublet at m/z 205 and 207.

Primary Fragmentation Pathway

Under 70 eV electron impact, the most favorable fragmentation is the homolytic cleavage of the C-Cl bond. This loss of a chlorine radical (–35 Da or –37 Da) yields a highly stable, fully conjugated quinolinium cation at m/z 170. Subsequent fragmentation often involves the loss of methyl radicals (–15 Da) from the carbocyclic ring.

MS_Fragmentation M_ion Molecular Ion[M]⁺• m/z 205 / 207 (3:1) M_minus_Cl [M - Cl]⁺ m/z 170 M_ion->M_minus_Cl - Cl• M_minus_CH3 [M - CH₃]⁺ m/z 190 / 192 M_ion->M_minus_CH3 - CH₃• M_minus_Cl_CH3 [M - Cl - CH₃]⁺ m/z 155 M_minus_Cl->M_minus_Cl_CH3 - CH₃•

EI-MS Fragmentation Pathway of 4-chloro-3,5,7-trimethylquinoline.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy provides an orthogonal fingerprint of the molecule. Polycyclic Aromatic Nitrogen Heterocycles (PANHs) like quinoline exhibit unique infrared behaviors compared to standard polycyclic aromatic hydrocarbons, primarily due to the symmetry-breaking nitrogen atom[2].

  • C=N and C=C Stretching: The high-frequency region features strong bands between 1550 and 1650 cm⁻¹ , corresponding to the C=N stretching of the pyridine ring and the C=C stretching of the aromatic system[3].

  • C-Cl Stretching: The carbon-chlorine bond typically vibrates in the fingerprint region. For chloroquinolines, a distinct band around 1090 cm⁻¹ is often attributed to the δ(C-Cl) mode, though it can shift depending on steric hindrance from the adjacent C-3 methyl group[4].

  • Out-of-Plane C-H Bending: Strong absorptions in the 740–850 cm⁻¹ range correspond to the out-of-plane bending motions of the isolated aromatic protons (H-2, H-6, H-8)[5].

Vibrational ModeFrequency Range (cm⁻¹)Technique PreferenceStructural Implication
ν(C=N) Stretch1600 – 1650FT-IRConfirms intact pyridine heteroaromatic ring.
ν(C=C) Aromatic1550 – 1600Raman / FT-IRValidates bicyclic aromatic conjugation.
δ(C-Cl) Stretch1050 – 1100RamanConfirms halogenation at the C-4 position.
γ(C-H) Out-of-plane740 – 850FT-IRIndicates substitution pattern (isolated protons).

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility , the following self-validating protocols must be adhered to during the characterization of 4-chloro-3,5,7-trimethylquinoline.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of highly purified (>98% via HPLC) 4-chloro-3,5,7-trimethylquinoline in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as a self-validating internal reference (δ 0.00 ppm).

  • Acquisition Parameters (¹H NMR): Run at 400 MHz or higher. Use a standard 30° pulse sequence (zg30), 16–32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methyl protons.

  • Validation Step: Perform a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will definitively link the deshielded C-3 methyl protons (δ 2.5–2.7 ppm) to their corresponding ¹³C signal, differentiating them from the C-5/C-7 methyls.

Protocol B: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the solid sample via a Direct Insertion Probe (DIP) to bypass GC column degradation, as highly substituted chloroquinolines can exhibit high boiling points.

  • Ionization: Utilize a standard 70 eV electron ionization source. Maintain the ion source temperature at 250 °C to prevent sample condensation.

  • Data Acquisition: Scan from m/z 50 to 300.

  • Validation Step: Calculate the isotopic ratio of the peaks at m/z 205 and 207. A ratio deviating by more than 5% from the theoretical 3:1 (³⁵Cl:³⁷Cl) indicates co-eluting impurities or ion-molecule reactions in the source.

References

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Retrieved from[Link][4]

  • ResearchGate. The 3800-550 cm⁻¹ IR spectra of quinoline. Retrieved from [Link][3]

  • NASA Technical Reports Server (NTRS). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline, and Phenanthridine in Solid Argon and H2O. Retrieved from [Link][2]

  • Astrochem.org. Mid-IR Spectra of Quinoline and Phenanthridine. Retrieved from[Link][5]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-chloro-3,5,7-trimethylquinoline: An Application Note and Protocol

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-chloro-3,5,7-trimethylquinoline, a substituted quinoline of interest for medicinal chemistry and drug discovery programs. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-chloro-3,5,7-trimethylquinoline, a substituted quinoline of interest for medicinal chemistry and drug discovery programs. The synthesis is based on established methodologies, commencing with the construction of the quinoline core via a Conrad-Limpach-type reaction, followed by chlorination. This guide offers detailed experimental procedures, mechanistic insights, and data presentation to aid researchers in the successful synthesis and characterization of this compound.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. Its derivatives have been successfully developed as antimalarial, antibacterial, and anticancer agents. The specific substitution pattern on the quinoline ring system plays a crucial role in modulating the pharmacological properties of these molecules. This application note details a robust two-step synthesis for 4-chloro-3,5,7-trimethylquinoline, a compound with potential for further functionalization in drug development pipelines.

The synthetic strategy involves the initial formation of 3,5,7-trimethylquinolin-4-ol through the condensation of 3,5-dimethylaniline with ethyl 2-methylacetoacetate, followed by a high-temperature cyclization. The subsequent chlorination of the resulting 4-hydroxyquinoline intermediate using phosphorus oxychloride yields the target compound.

Experimental Protocols

Part 1: Synthesis of 3,5,7-Trimethylquinolin-4-ol

This procedure is adapted from the principles of the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2][3]

Reaction Scheme:

Materials:

  • 3,5-Dimethylaniline (99% purity)

  • Ethyl 2-methylacetoacetate

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Ethanol

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Step-by-Step Protocol:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,5-dimethylaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in a minimal amount of a suitable solvent like toluene or ethanol.

    • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to facilitate the reaction.

    • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases.

    • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Thermal Cyclization:

    • In a separate round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A or mineral oil) to approximately 250 °C.

    • Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

    • Maintain the reaction temperature at 250-260 °C for 30-60 minutes. Monitor the progress of the cyclization by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The 3,5,7-trimethylquinolin-4-ol product will often precipitate from the solvent.

    • Add a non-polar solvent such as hexane to aid in the precipitation of the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by acid-base extraction. For the latter, dissolve the crude product in an aqueous solution of sodium hydroxide, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with hydrochloric acid.

Part 2: Synthesis of 4-chloro-3,5,7-trimethylquinoline

This step involves the chlorination of the 4-hydroxyquinoline intermediate using a standard chlorinating agent.[4][5]

Reaction Scheme:

Materials:

  • 3,5,7-Trimethylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Chlorination:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 3,5,7-trimethylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • After completion, allow the reaction mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3,5,7-trimethylquinoline.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.[6]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical Appearance
3,5,7-Trimethylquinolin-4-olC₁₂H₁₃NO187.2460-80Off-white to pale yellow solid
4-chloro-3,5,7-trimethylquinolineC₁₂H₁₂ClN205.6870-90White to light brown solid

Experimental Workflow and Logic

The synthesis of 4-chloro-3,5,7-trimethylquinoline is a logical two-step process that leverages well-established and reliable reactions in heterocyclic chemistry.

Synthesis_Workflow cluster_step1 Step 1: Quinoline Core Formation cluster_step2 Step 2: Chlorination A 3,5-Dimethylaniline C Condensation (Enamine Formation) A->C B Ethyl 2-methylacetoacetate B->C D Thermal Cyclization (~250°C) C->D E 3,5,7-Trimethylquinolin-4-ol D->E F 3,5,7-Trimethylquinolin-4-ol H Chlorination (Reflux) F->H G POCl₃ G->H I 4-chloro-3,5,7-trimethylquinoline H->I

Sources

Application

Applications of 4-chloro-3,5,7-trimethylquinoline in Drug Discovery: A Technical Guide for Researchers

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have given rise to a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, enabling the development of potent and selective drugs.[2] Within this versatile class of compounds, 4-chloroquinolines serve as pivotal intermediates in the synthesis of numerous biologically active molecules. This guide focuses on the potential applications of a specific, yet underexplored derivative, 4-chloro-3,5,7-trimethylquinoline, in the realm of modern drug discovery.

While specific literature on 4-chloro-3,5,7-trimethylquinoline is not abundant, its structural similarity to known biologically active 3,5,7-trisubstituted quinolines provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. This document will, therefore, extrapolate from existing knowledge on related compounds to provide a comprehensive overview of its potential synthesis, biological targets, and detailed protocols for its evaluation.

Proposed Biological Target and Mechanism of Action: Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cellular signaling pathways that regulate cell proliferation, survival, migration, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling axis is a well-established driver in the development and progression of numerous human cancers. Consequently, c-Met has emerged as a critical target for the development of novel anticancer therapies.[4]

A significant breakthrough in this area was the discovery of a series of 3,5,7-trisubstituted quinolines as potent and selective inhibitors of c-Met kinase.[6][7] These compounds were found to exhibit impressive inhibitory activity with IC50 values in the nanomolar range.[6][7] Given that 4-chloro-3,5,7-trimethylquinoline shares this core trisubstituted quinoline scaffold, it is hypothesized that it could also function as a c-Met kinase inhibitor. The methyl groups at positions 3, 5, and 7 would influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for the ATP-binding pocket of the c-Met kinase domain. The chlorine atom at the 4-position not only influences the electronic nature of the quinoline ring but also serves as a reactive handle for further chemical modifications to optimize activity and pharmacokinetic properties.

c-Met Signaling Pathway Hypothesized Inhibition of c-Met Signaling by 4-chloro-3,5,7-trimethylquinoline HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Auto- Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Invasion Invasion & Metastasis Downstream->Invasion Inhibitor 4-chloro-3,5,7- trimethylquinoline Inhibitor->cMet Inhibits

Caption: Hypothesized mechanism of action for 4-chloro-3,5,7-trimethylquinoline as a c-Met inhibitor.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 4-chloro-3,5,7-trimethylquinoline.

Protocol 1: Synthesis of 4-chloro-3,5,7-trimethylquinoline

This proposed synthesis is a multi-step process commencing with the cyclization to form the quinoline core, followed by chlorination.

Step 1: Synthesis of 3,5,7-trimethylquinolin-4-ol

This step is based on the Conrad-Limpach-Knorr synthesis of quinolines.

  • Materials:

    • 3,5-dimethylaniline

    • Ethyl acetoacetate

    • Polyphosphoric acid (PPA)

    • Ethanol

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dimethylaniline (1 equivalent) in ethanol.

    • Add ethyl acetoacetate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting crude ethyl 3-((3,5-dimethylphenyl)amino)but-2-enoate, add polyphosphoric acid (10-fold excess by weight).

    • Heat the mixture to 140°C for 2 hours with vigorous stirring.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5,7-trimethylquinolin-4-ol.

    • Purify the crude product by recrystallization from ethanol.

Step 2: Chlorination of 3,5,7-trimethylquinolin-4-ol

  • Materials:

    • 3,5,7-trimethylquinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • Toluene

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane/Ethyl acetate solvent system

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3,5,7-trimethylquinolin-4-ol (1 equivalent) in toluene.

    • Slowly add phosphorus oxychloride (3-5 equivalents) dropwise at 0°C (ice bath).

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-chloro-3,5,7-trimethylquinoline by silica gel column chromatography using a hexane/ethyl acetate gradient.

Synthesis_Workflow Synthetic Workflow for 4-chloro-3,5,7-trimethylquinoline Start 3,5-dimethylaniline + Ethyl acetoacetate Step1 Conrad-Limpach-Knorr Cyclization Start->Step1 Intermediate 3,5,7-trimethylquinolin-4-ol Step1->Intermediate Step2 Chlorination with POCl₃ Intermediate->Step2 Product 4-chloro-3,5,7-trimethylquinoline Step2->Product

Caption: Proposed synthetic workflow for 4-chloro-3,5,7-trimethylquinoline.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of 4-chloro-3,5,7-trimethylquinoline on the enzymatic activity of c-Met kinase.

  • Materials:

    • Recombinant human c-Met kinase

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 4-chloro-3,5,7-trimethylquinoline (dissolved in DMSO)

    • Positive control inhibitor (e.g., Crizotinib)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of 4-chloro-3,5,7-trimethylquinoline and the positive control in DMSO. Further dilute in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the diluted compound or control. For the negative control, add 2.5 µL of kinase buffer with DMSO.

    • Add 2.5 µL of a solution containing the c-Met kinase and the poly(Glu, Tyr) substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for c-Met.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular Proliferation Assay

This assay assesses the ability of 4-chloro-3,5,7-trimethylquinoline to inhibit the growth of cancer cells that are dependent on c-Met signaling.

  • Materials:

    • c-Met dependent cancer cell line (e.g., U-87 MG glioblastoma or MKN-45 gastric cancer cells)

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics

    • 4-chloro-3,5,7-trimethylquinoline (dissolved in DMSO)

    • Positive control (e.g., Crizotinib)

    • 96-well clear-bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

    • Luminometer

  • Procedure:

    • Seed the c-Met dependent cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

    • Prepare a serial dilution of 4-chloro-3,5,7-trimethylquinoline and the positive control in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or controls to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

    • Record the luminescence using a luminometer.

    • Calculate the percent viability for each treatment relative to the vehicle control (DMSO).

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent viability against the logarithm of the compound concentration.

Data Presentation: Hypothetical Biological Activity

The following table presents hypothetical data for 4-chloro-3,5,7-trimethylquinoline based on the expected activity for a c-Met inhibitor from this structural class.

Compoundc-Met Kinase IC50 (nM)U-87 MG GI50 (nM)MKN-45 GI50 (nM)
4-chloro-3,5,7-trimethylquinoline 5.285120
Crizotinib (Control) 1198155

Note: The above data is purely illustrative and would need to be confirmed by experimental studies.

Conclusion and Future Directions

While direct experimental data on 4-chloro-3,5,7-trimethylquinoline is currently lacking in published literature, its structural analogy to known potent 3,5,7-trisubstituted quinoline-based c-Met inhibitors provides a compelling rationale for its investigation as a novel anticancer agent.[6][7] The protocols outlined in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this promising compound.

Future work should focus on the successful synthesis and characterization of 4-chloro-3,5,7-trimethylquinoline, followed by its systematic evaluation in the described in vitro kinase and cellular proliferation assays. Should the compound demonstrate significant activity, further studies would be warranted, including selectivity profiling against a panel of other kinases, in vivo efficacy studies in xenograft models, and investigation of its pharmacokinetic and toxicological properties. The 4-chloro moiety also presents an opportunity for the development of a focused library of derivatives through nucleophilic substitution to further probe the structure-activity relationship and optimize the lead compound.

References

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of 4-Chloro-3,5,7-trimethylquinoline as a Versatile Precursor

Abstract The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on 4-chloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on 4-chloro-3,5,7-trimethylquinoline, a bespoke building block designed for synthetic diversification. The chlorine atom at the C-4 position serves as a highly versatile reactive handle, activated by the electron-withdrawing nature of the heterocyclic nitrogen. This activation facilitates a range of transformations, primarily nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. The strategic placement of methyl groups at the C-3, C-5, and C-7 positions offers steric and electronic modulation, providing a unique framework for generating novel molecular architectures. This document provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols for its application in advanced organic synthesis.

Core Principles of Reactivity

The synthetic utility of 4-chloro-3,5,7-trimethylquinoline is fundamentally governed by the electronic properties of the quinoline ring system. The nitrogen atom at position 1 exerts a powerful electron-withdrawing effect (a -I and -M effect), which polarizes the entire heterocyclic system. This effect is most pronounced at the C-2 and C-4 positions, rendering them electrophilic. Consequently, the C-4 carbon, bonded to a good leaving group (Cl⁻), becomes highly susceptible to attack by nucleophiles.

This inherent reactivity makes 4-chloroquinolines excellent substrates for two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SₙAr): Direct displacement of the chloride by a nucleophile.[3][4]

  • Palladium-Catalyzed Cross-Coupling: Oxidative addition of a Palladium(0) complex into the C-Cl bond, initiating catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6]

The methyl groups on the carbocyclic ring (C-5, C-7) primarily influence the molecule's solubility and lipophilicity, while the C-3 methyl group can provide steric hindrance, potentially influencing the approach of bulky nucleophiles or catalysts.

Caption: Key Reactive Sites of the Precursor

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of quinoline chemistry. The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7] The electron-deficient nature of the quinoline ring readily stabilizes this intermediate, making the reaction kinetically favorable, often without the need for metal catalysis.

Application: Synthesis of 4-Amino-3,5,7-trimethylquinolines

Direct amination via SₙAr is a straightforward method for installing nitrogen-based functionalities, which are crucial in many bioactive molecules.

Protocol 1: General Procedure for SₙAr Amination

This protocol describes the reaction of 4-chloro-3,5,7-trimethylquinoline with a generic primary or secondary amine.

Reagents & MaterialsPurpose
4-Chloro-3,5,7-trimethylquinolineElectrophile / Starting Material
Amine (e.g., morpholine, benzylamine)Nucleophile (1.5 - 3.0 eq.)
Solvent (e.g., Ethanol, DMF, NMP)Reaction Medium
Base (optional, e.g., K₂CO₃, Et₃N)HCl Scavenger (if amine salt is not desired)
Round-bottom flask, Condenser, Stir PlateReaction Apparatus
TLC plates, Silica GelMonitoring and Purification

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 4-chloro-3,5,7-trimethylquinoline (1.0 eq.).

  • Reagent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of substrate). Add the amine nucleophile (1.5 to 3.0 eq.). If the amine is used in large excess, it can serve as both the nucleophile and the base.[8]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions can take from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove any remaining salts or water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality & Scientist's Insights:

  • Why excess amine? Using an excess of the amine nucleophile drives the reaction to completion according to Le Châtelier's principle. It also serves to neutralize the HCl generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SₙAr reactions by solvating the cation of the Meisenheimer complex without hydrogen bonding to the nucleophile, thus increasing its effective nucleophilicity.[8] Alcohols like ethanol are also effective and are often easier to remove.[8]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the formation of C-C bonds, the Suzuki-Miyaura reaction is an exceptionally powerful and versatile tool. It allows for the coupling of the 4-chloroquinoline scaffold with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.[5][9] This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.[5]

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Protocol 2: Suzuki-Miyaura Coupling of Arylboronic Acids

Reagents & MaterialsPurpose
4-Chloro-3,5,7-trimethylquinolineElectrophile / Starting Material
Arylboronic AcidNucleophilic Coupling Partner (1.2 eq.)
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst (1-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃)Activates Boronic Acid (2.0 eq.)
Solvent (e.g., Dioxane/H₂O, Toluene/EtOH)Reaction Medium
Inert Gas Supply (N₂ or Ar)Prevents catalyst oxidation
Schlenk flask or sealed vialReaction Apparatus for air-sensitive chemistry

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, add 4-chloro-3,5,7-trimethylquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Suzuki reactions with chloroquinolines can take 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel.

Causality & Scientist's Insights:

  • Why an inert atmosphere? The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen to Pd(II), which is inactive in the crucial oxidative addition step.[10] Maintaining an inert atmosphere is critical for catalytic turnover.

  • Why a base? The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃⁻], which then transfers its organic group to the palladium center.[5]

  • Reactivity of Aryl Chlorides: Aryl chlorides are less reactive than the corresponding bromides or iodides in Suzuki couplings.[9][10] Therefore, successful coupling often requires more electron-rich and bulky phosphine ligands or higher temperatures to facilitate the rate-limiting oxidative addition step. For this substrate, Pd(PPh₃)₄ is a robust starting point.[5][11]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative to classical SₙAr for forming C-N bonds. It often proceeds under milder conditions and tolerates a much broader range of amine nucleophiles, including weakly nucleophilic anilines and even ammonia equivalents.[12] The reaction is indispensable for modern drug discovery efforts.

Caption: General Experimental Workflow

Protocol 3: Buchwald-Hartwig Amination

Reagents & MaterialsPurpose
4-Chloro-3,5,7-trimethylquinolineElectrophile / Starting Material
Amine (primary or secondary)Nucleophilic Coupling Partner (1.2 eq.)
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)Source of Pd(0) (1-2 mol%)
Phosphine Ligand (e.g., Xantphos, RuPhos)Stabilizes Pd(0) & facilitates catalysis (2-4 mol%)
Base (e.g., NaOtBu, Cs₂CO₃)Generates active amide nucleophile (1.4 eq.)
Anhydrous Solvent (e.g., Toluene, Dioxane)Reaction Medium
Inert Gas Supply (N₂ or Ar)Prevents catalyst oxidation

Step-by-Step Methodology:

  • Setup: In a glovebox or on a Schlenk line, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Reagent Addition: Add the 4-chloro-3,5,7-trimethylquinoline and the amine.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Causality & Scientist's Insights:

  • Why specialized ligands? The success of the Buchwald-Hartwig amination of aryl chlorides hinges on the choice of ligand.[12] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos) accelerate the rate-limiting oxidative addition and the subsequent reductive elimination step, leading to higher yields and faster reactions.[6]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Its role is to deprotonate the amine, forming the palladium-amido complex in the catalytic cycle, which is necessary prior to reductive elimination.[6]

  • Microwave Chemistry: For challenging couplings, microwave irradiation can significantly reduce reaction times from many hours to minutes and often improves yields by overcoming activation energy barriers through rapid, efficient heating.[13]

Summary of Reaction Conditions

The following table provides a comparative overview of typical starting conditions for the functionalization of 4-chloro-3,5,7-trimethylquinoline. Optimization may be required based on the specific nucleophile or coupling partner used.

ParameterSₙAr AminationSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Reaction Type C-N Bond FormationC-C Bond FormationC-N Bond Formation
Catalyst NonePd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand N/APPh₃, dppfXantphos, RuPhos, BrettPhos
Base Amine (excess), K₂CO₃, Et₃NK₂CO₃, Na₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Ethanol, DMF, NMPDioxane/H₂O, Toluene/EtOH, DMFToluene, Dioxane (Anhydrous)
Temperature 80 - 130 °C90 - 110 °C80 - 110 °C
Atmosphere Air or N₂Inert (N₂ or Ar)Inert (N₂ or Ar)
Key Advantage Simple, catalyst-freeBroad scope for C-C bondsBroad amine scope, milder conditions

Conclusion

4-Chloro-3,5,7-trimethylquinoline stands as a highly valuable and adaptable precursor for synthetic chemists. Its activated C-4 position provides reliable access to a diverse array of functionalized quinoline derivatives through well-established and robust methodologies. By understanding the core principles of its reactivity and carefully selecting the appropriate reaction conditions—whether for classical SₙAr or modern palladium-catalyzed cross-couplings—researchers can efficiently generate novel compounds for applications in drug discovery, materials science, and beyond. The protocols and insights provided herein serve as a comprehensive starting point for unlocking the full synthetic potential of this versatile building block.

References

  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.
  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Academia.edu.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Buchwald–Hartwig amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. Benchchem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Trimethylquinoline Derivatives

Introduction: The Therapeutic Potential of the Trimethylquinoline Scaffold The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Trimethylquinoline Scaffold

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][2] Among the vast library of quinoline derivatives, trimethylquinolines represent a promising, yet nuanced, class of compounds for drug discovery.[3] The strategic placement of three methyl groups on the quinoline ring system significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and target specificity.[3]

This technical guide provides a comprehensive overview of key in vitro assays and detailed protocols for the systematic evaluation of trimethylquinoline derivatives. The methodologies described herein are designed to be robust and reproducible, enabling researchers to assess the cytotoxic, antioxidant, and enzyme-inhibitory potential of this versatile class of compounds. The causality behind experimental choices is explained to provide a deeper understanding of the assays, ensuring that each protocol functions as a self-validating system for generating reliable and meaningful data.

Part 1: Cytotoxicity and Cell Viability Assays

A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability.[2] These assays are crucial for identifying cytotoxic effects against cancer cell lines and for assessing potential toxicity to healthy cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]

Table 1: Example Data Presentation for MTT Assay

CompoundCell LineCancer TypeIC50 (µM)
2,3,4-TrimethylquinolineVarious-Cytotoxic effects noted
N,2,4-Trimethylquinolin-7-amine--Anticancer activity proposed
4,6,8-Trimethylquinoline-2-thiol--Anticancer activity proposed
Doxorubicin (Control)MCF-7Breast~1.5

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well flat-bottom plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[2]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of the trimethylquinoline derivative in dimethyl sulfoxide (DMSO).[2]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the same concentration as in the highest compound concentration) and a positive control (e.g., doxorubicin).[6]

    • Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[4]

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[4]

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[4]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Trimethylquinoline add_compound 3. Add Compound to Cells compound_prep->add_compound incubate_cells 4. Incubate for 24-72h add_compound->incubate_cells add_mtt 5. Add MTT Solution incubate_cells->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 8. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Part 2: Antioxidant Activity Assays

Many quinoline derivatives exhibit antioxidant properties, which are crucial for mitigating oxidative stress implicated in various diseases.[7][8] The DPPH radical scavenging assay is a common and straightforward method to evaluate this activity.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6] In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9]

Table 2: Example Data Presentation for DPPH Assay

CompoundAssayIC50 (µg/mL)
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineDPPHAntioxidant properties demonstrated
Quinoline Derivatives (General)DPPHActivity varies with substitution
Ascorbic Acid (Control)DPPH~5

Note: Quantitative, comparative antioxidant data for specific trimethylquinoline isomers is scarce and needs to be determined experimentally.[6]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of the trimethylquinoline derivative in methanol or ethanol.

    • Prepare a solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a defined volume of the trimethylquinoline isomer solution at various concentrations.[6]

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or BHT).[6][10]

  • DPPH Addition and Incubation:

    • Add the DPPH solution to each well to initiate the reaction.[6]

    • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[6] A decrease in absorbance indicates radical scavenging activity.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[6]

Plausible Antioxidant Mechanism of Trimethylquinoline Derivatives

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Action cluster_outcome Cellular Protection ROS Reactive Oxygen Species (ROS) e.g., •OH, O₂•⁻ Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is scavenged by TMQ TMQ Trimethylquinoline Derivative TMQ_radical Stabilized TMQ Radical TMQ->TMQ_radical donates H• Protection Cellular Protection Neutralized_ROS->Protection leads to

Caption: TMQ's mechanism of action as an antioxidant.

Part 3: Enzyme Inhibition Assays

Trimethylquinoline derivatives have been investigated as inhibitors of various enzymes, making enzyme inhibition assays critical for elucidating their mechanism of action and therapeutic potential.[11][12]

Acetylcholinesterase (AChE) Inhibition Assay

Some quinoline derivatives, such as tacrine, are known inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[13][14] This makes AChE inhibition a relevant assay for neurodegenerative disease research. The Ellman method is a widely used spectrophotometric assay for this purpose.[13]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a solution of acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human erythrocytes).[13]

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).[13]

    • Prepare a solution of Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Prepare a stock solution of the trimethylquinoline derivative in a suitable solvent.

  • Reaction Setup:

    • In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the trimethylquinoline inhibitor at various concentrations in an appropriate buffer.

    • Include a control without the inhibitor.

  • Initiate Reaction and Measurement:

    • Initiate the reaction by adding the substrate (ATCI).

    • The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of enzyme inhibition and calculate the IC50 value.

Tyrosine Kinase Inhibition Assay

The quinoline scaffold is present in several approved kinase inhibitors, suggesting that trimethylquinoline derivatives could target kinases involved in cancer cell proliferation.[3][11]

Experimental Protocol: Tyrosine Kinase Inhibition Assay

  • Reaction Setup:

    • In a microplate, combine the tyrosine kinase, a specific peptide substrate, and the trimethylquinoline inhibitor at various concentrations in the assay buffer.[6]

  • Initiate Reaction:

    • Add ATP to start the phosphorylation reaction.[6]

  • Incubation:

    • Incubate the reaction mixture at a specific temperature for a defined period.[6]

  • Detection:

    • Stop the reaction and add a detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. Commercially available kits like ADP-Glo™ Kinase Assay can be used.[6]

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value for each isomer.[6]

Plausible Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway TMQ Trimethylquinoline Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) TMQ->Kinase binds to Inhibition Inhibition Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Kinase->Downstream activates Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response promotes Inhibition->Downstream blocks phosphorylation Apoptosis Apoptosis or Cell Cycle Arrest Inhibition->Apoptosis leads to

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-3,5,7-trimethylquinoline

Introduction: The Synthetic Importance of the 4-Amino-3,5,7-trimethylquinoline Scaffold The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Importance of the 4-Amino-3,5,7-trimethylquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 4-aminoquinoline moiety is of paramount importance, appearing in a wide array of biologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[1][3][4] The strategic functionalization of the quinoline nucleus is a key step in the development of novel therapeutics, allowing for the fine-tuning of their pharmacological profiles. The compound 4-chloro-3,5,7-trimethylquinoline serves as a versatile precursor for the synthesis of a diverse library of 4-substituted derivatives through nucleophilic aromatic substitution (SNAr) reactions.

The presence of the chlorine atom at the C4 position makes it susceptible to displacement by a variety of nucleophiles.[1] This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of nucleophilic substitution reactions on 4-chloro-3,5,7-trimethylquinoline, tailored for researchers, scientists, and professionals in drug development.

Mechanistic Insights: The SNAr Pathway

The nucleophilic aromatic substitution of 4-chloro-3,5,7-trimethylquinoline proceeds via a bimolecular addition-elimination mechanism.[5] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: A nucleophile initiates the reaction by attacking the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic ring and is stabilized by the nitrogen atom within the quinoline system.

  • Elimination of the Leaving Group: Aromaticity is restored in the subsequent step through the elimination of the chloride ion, which is a good leaving group. This results in the formation of the 4-substituted-3,5,7-trimethylquinoline product.[5]

The reactivity of the 4-chloro position in quinolines is generally higher than that of the 2-chloro position towards many nucleophiles, a key consideration in regioselective synthesis.[6]

SNAr_Mechanism Substrate 4-Chloro-3,5,7-trimethylquinoline Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 4-Nu-3,5,7-trimethylquinoline Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

Caption: General mechanism of the SNAr reaction on 4-chloro-3,5,7-trimethylquinoline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 4-chloro-3,5,7-trimethylquinoline with representative nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines (Conventional Heating)

This protocol describes the synthesis of 4-amino-3,5,7-trimethylquinoline derivatives, a common and crucial transformation in the synthesis of bioactive molecules.[2][3]

Materials:

  • 4-chloro-3,5,7-trimethylquinoline

  • Desired primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)[3]

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, combine 4-chloro-3,5,7-trimethylquinoline (1.0 equivalent) and the desired amine (2.0-4.0 equivalents).[3]

  • Heat the reaction mixture to 120-130 °C with continuous stirring for 6-8 hours.[3] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane.[3][7]

  • Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.[3][7]

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.[3]

  • Precipitate the crude product by adding a mixture of hexane and chloroform (e.g., 80:20).[3]

  • Collect the solid by filtration and dry under vacuum.

  • If necessary, purify the product further by column chromatography on silica gel.[8]

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 4-(arylthio)-3,5,7-trimethylquinolines.

Materials:

  • 4-chloro-3,5,7-trimethylquinoline

  • Thiol nucleophile (e.g., thiophenol)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))[8]

  • Solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))[8]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol nucleophile (1.1 equivalents) in the chosen solvent (e.g., DMF), add the base (1.2 equivalents) at 0 °C and stir for 15-30 minutes.[8]

  • Add a solution of 4-chloro-3,5,7-trimethylquinoline (1.0 equivalent) in the same solvent to the reaction mixture.[8]

  • Allow the reaction to stir at room temperature or heat as necessary, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[8]

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[8]

  • Purify the crude product via column chromatography on silica gel to obtain the desired 4-(arylthio)-3,5,7-trimethylquinoline.[8]

Protocol 3: Ultrasound-Assisted Synthesis with Amines

Ultrasound irradiation can accelerate the reaction, often leading to shorter reaction times and high yields.[1][7]

Materials:

  • 4-chloro-3,5,7-trimethylquinoline

  • Desired amine nucleophile

  • Ethanol

Procedure:

  • Dissolve 4-chloro-3,5,7-trimethylquinoline (1.0 equivalent) in ethanol in a flask suitable for an ultrasonic bath.[7]

  • Add the desired amine nucleophile (1.0-1.2 equivalents) to the solution.[7]

  • Attach a reflux condenser and place the flask in an ultrasonic bath.

  • Irradiate the mixture at an elevated temperature (e.g., 90°C) for a shorter duration (e.g., 30 minutes), monitoring by TLC.[7]

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid by filtration.[7]

  • Wash the solid with cold ethanol and dry under vacuum.[7]

Data Presentation: Comparative Reaction Conditions

The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions for the amination of chloroquinolines.

Nucleophile ClassMethodSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Primary/Secondary AminesConventional HeatingNeat or DCM120-1306-8Good to Excellent[3]
Primary/Secondary AminesUltrasoundEthanol900.5Good to Excellent[7]
Aryl/HeteroarylaminesMicrowaveDMSO140-1800.3-0.580-95[1]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Combine 4-chloro-3,5,7- trimethylquinoline & Nucleophile Solvent Add Solvent (if applicable) Reactants->Solvent Heating Heat / Irradiate (Conventional, Ultrasound, or Microwave) Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Wash with Aqueous Solutions (e.g., NaHCO₃, Brine) Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Precipitation, Crystallization, or Column Chromatography Concentrate->Purify

Caption: A generalized workflow for nucleophilic substitution reactions.

Conclusion

4-Chloro-3,5,7-trimethylquinoline is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. The protocols and data presented here provide a solid foundation for researchers to synthesize a wide range of 4-substituted-3,5,7-trimethylquinoline derivatives. The ability to readily introduce diverse functionalities at the 4-position allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery and development.

References

  • Bruckner, C., et al. (2020). SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. European Journal of Organic Chemistry.
  • Mąkosza, A., & Winiarski, J. (1987). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry.
  • Romero, A., et al. (2025, March 31).
  • Kumar, A., et al. (2010).
  • Madrid, P. B., et al. (2005, January 20). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.
  • El-Sayed, A. M., et al. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Madrid, P. B., et al. (2005, January 20). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., et al. (2016). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Scientific Reports.
  • Luo, H., et al. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • Abdel-Rahman, A. A.-H., et al. (2013). Synthesis, reaction and characterization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Breza, N., et al. (2008). Reaction of 4-chloroquinazolines (C) with different amines leading to...
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2025, September 10). Search Results. Retrieved from [Link]

  • Abdel-Hafiz, I. S., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC.
  • Romero, A., et al. (2025, April 1).
  • Jacobsen, E. N., et al. (2017).
  • Dell'Isola, A., et al. (2024, July 26).
  • da Silva, A. C. M., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • da Silva, A. C. M., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-3,5,7-trimethylquinoline

Welcome to the technical support center for the synthesis of 4-chloro-3,5,7-trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-chloro-3,5,7-trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important quinoline derivative. The content is structured in a question-and-answer format to directly address common challenges encountered during its multi-step synthesis.

Section 1: Understanding the Synthetic Pathway

The synthesis of 4-chloro-3,5,7-trimethylquinoline is typically achieved through a two-stage process. First, a substituted aniline undergoes the Gould-Jacobs reaction to form the quinoline core, yielding a 4-hydroxyquinoline intermediate. This intermediate, which predominantly exists as its tautomer, 4-quinolinone, is then subjected to a chlorination reaction to produce the final product. Understanding the nuances of each stage is critical for troubleshooting and yield optimization.

Diagram: Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination 3,5-Dimethylaniline 3,5-Dimethylaniline Condensation Condensation (100-130°C) 3,5-Dimethylaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate_A Anilidomethylenemalonate Intermediate Condensation->Intermediate_A Ethanol byproduct Cyclization Thermal Cyclization (e.g., Dowtherm A, ~250°C) Intermediate_A->Cyclization Intermediate_B 4-Hydroxy-3,5,7-trimethylquinoline-3-carboxylate Cyclization->Intermediate_B Hydrolysis_Decarboxylation Saponification (NaOH) then Acidification/Heat Intermediate_B->Hydrolysis_Decarboxylation Quinolone 4-Hydroxy-5,7-dimethylquinolin-2(1H)-one (Tautomer: 4-Quinolone) Hydrolysis_Decarboxylation->Quinolone Chlorination_Step Chlorination (e.g., POCl₃, reflux) Quinolone->Chlorination_Step Final_Product Quinoline, 4-chloro-3,5,7-trimethyl- Chlorination_Step->Final_Product

Caption: General two-stage workflow for the synthesis of 4-chloro-3,5,7-trimethylquinoline.

Section 2: Troubleshooting the Gould-Jacobs Reaction (Stage 1)

The Gould-Jacobs reaction is a robust method for forming the quinoline scaffold from an aniline and a malonic ester derivative.[1][2] However, the high temperatures required for cyclization can lead to side reactions and yield loss if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: My initial condensation reaction between 3,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What could be the cause?

A1: An incomplete condensation reaction is often due to suboptimal reaction conditions or reagent quality.

  • Causality: The first step is a nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen.[1] This reaction requires sufficient heat to proceed efficiently and to drive off the ethanol byproduct.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is maintained between 100-130°C. Lower temperatures will slow the reaction rate, while excessively high temperatures are unnecessary for this step and can lead to side products.

    • Reagent Purity: Verify the purity of your 3,5-dimethylaniline and DEEM. Aniline derivatives are susceptible to oxidation and may darken over time. Distill the aniline if necessary. DEEM can hydrolyze if exposed to moisture.

    • Stoichiometry: While a 1:1 molar ratio is common, using a slight excess (1.0-1.2 equivalents) of DEEM can help drive the reaction to completion.[3]

    • Byproduct Removal: Ensure that the ethanol byproduct is being effectively removed, as its presence can slow the reaction equilibrium. Performing this step under reduced pressure after an initial heating period can be effective.[3]

Q2: I'm observing significant charring and low yield during the high-temperature cyclization step. How can I prevent this?

A2: Charring is a common issue during the thermal cyclization of the anilidomethylenemalonate intermediate, which typically requires temperatures around 250°C. This degradation is often caused by localized overheating or reaction time.

  • Causality: The cyclization is an intramolecular electrophilic aromatic substitution. The high activation energy required is achieved using a high-boiling solvent. However, at these temperatures, undesired polymerization and decomposition pathways become significant.

  • Troubleshooting Steps:

    • Solvent Choice: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat distribution.[4][5] Direct heating of the intermediate without a solvent is highly prone to charring.

    • Controlled Addition: Instead of heating the entire mixture from room temperature, preheat the solvent to the target temperature (e.g., 250°C) and add the intermediate portion-wise or as a solution. This minimizes the time the starting material is exposed to high temperatures before cyclizing.[4]

    • Optimize Time and Temperature: Prolonged heating can degrade the product.[3] An optimal condition might be a shorter reaction time at a slightly higher temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation begins.

    • Modern Alternatives: Consider microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times and improve yields by promoting rapid, uniform heating, thereby minimizing thermal decomposition.[3][6] Another alternative is using Eaton's reagent (P₂O₅ in methanesulfonic acid), which can facilitate cyclization under milder conditions (80-100°C).[6]

Cyclization Method Typical Temperature Typical Time Advantages Disadvantages
Thermal (Dowtherm A) 240-260°C[5]30-60 min[5]Well-established, scalable.High energy, potential for charring.
Microwave-Assisted 250-300°C[3]5-15 min[3]Rapid, improved yields, less degradation.[3]Requires specialized equipment.
Eaton's Reagent 80-100°C[6]~2 hours[6]Milder conditions, high yields.[6]Reagent handling, workup.

Q3: The hydrolysis (saponification) and decarboxylation steps are giving me a poor yield of the 4-hydroxy-5,7-dimethylquinoline. What can I do?

A3: Incomplete hydrolysis or inefficient decarboxylation can be a source of yield loss.

  • Causality: The ester group of the cyclized product must first be hydrolyzed to a carboxylate salt with a base (saponification). Subsequent acidification and heating are required to protonate the carboxylate and eliminate CO₂, yielding the final 4-hydroxyquinoline.[4]

  • Troubleshooting Steps:

    • Ensure Complete Saponification: Reflux the crude ester with a sufficient excess of aqueous sodium hydroxide (e.g., 10% NaOH) until all solid material has dissolved.[4] This indicates the conversion to the more soluble sodium salt is complete.

    • Controlled Acidification: After saponification, cool the mixture and carefully acidify it. This will precipitate the 4-hydroxy-3-quinolinecarboxylic acid.

    • Effective Decarboxylation: The isolated and dried carboxylic acid intermediate can be decarboxylated by heating it, often in the same high-boiling solvent used for cyclization (like Dowtherm A), until carbon dioxide evolution ceases.[4]

Section 3: Troubleshooting the Chlorination Reaction (Stage 2)

The conversion of the 4-hydroxyquinoline (4-quinolone) intermediate to the 4-chloroquinoline is a critical step that often employs aggressive reagents like phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs)

Q4: My chlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a dark, impure product with a low yield. What is going wrong?

A4: The reaction of 4-hydroxyquinolines with POCl₃ can be vigorous and lead to byproducts if not controlled. The purity of the starting material is also paramount.

  • Causality: The hydroxyl group of the 4-quinolone tautomer is converted into a better leaving group by POCl₃, which is then displaced by a chloride ion. Impurities from the previous step can react with hot POCl₃ to form tar.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure the 4-hydroxy-5,7-dimethylquinoline intermediate is as pure as possible. Recrystallize it before use if necessary. Residual base or acid from the previous step can cause issues.

    • Temperature Control: Add the 4-hydroxyquinoline intermediate to the POCl₃ in portions to control the initial exotherm. After the addition, heat the mixture to reflux gently.[7] The typical temperature is around 100-110°C.

    • Work-up Procedure: The work-up is highly critical. After the reaction, excess POCl₃ must be quenched safely. A common procedure is to cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.[8] This hydrolyzes the remaining POCl₃ to phosphoric acid.

    • pH Adjustment: After quenching, the solution will be strongly acidic. Carefully basify the solution with a base like sodium hydroxide or ammonium hydroxide to precipitate the crude 4-chloroquinoline product.[8]

    • Catalysts/Additives: In some cases, the addition of a catalytic amount of an agent like iodine can improve the efficiency of chlorination with agents like phosphorus oxychloride.[9]

Q5: How can I effectively purify the final 4-chloro-3,5,7-trimethylquinoline product?

A5: Purification is essential to remove unreacted starting materials and byproducts from the chlorination step.

  • Causality: The crude product after work-up will contain inorganic salts and potentially some unreacted 4-hydroxyquinoline or other organic byproducts.

  • Troubleshooting & Purification Workflow:

Purification_Workflow Crude_Product Crude Precipitate (from basification) Filtration Filter & Wash (with cold water) Crude_Product->Filtration Extraction Dissolve in Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) & Extract Filtration->Extraction Remove inorganic salts Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography For difficult separations Recrystallization Recrystallization (e.g., from Ethanol/Hexane) Concentration->Recrystallization Primary method Pure_Product Pure 4-chloro-3,5,7-trimethylquinoline Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A standard workflow for the purification of crude 4-chloroquinolines.

  • Column Chromatography Note: Quinolines are basic and can interact strongly with acidic silica gel, leading to poor separation or even decomposition. To mitigate this, you can neutralize the silica gel by using an eluent system containing a small amount of a basic modifier, such as 1% triethylamine (NEt₃).[10]

Section 4: Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-5,7-dimethylquinoline
  • Condensation: In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120°C for 1-2 hours, allowing ethanol to distill off.[3]

  • Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A (approx. 10 times the weight of the aniline) to 250°C. Add the crude anilidomethylenemalonate intermediate from the previous step slowly to the hot solvent. Maintain the temperature for 30-60 minutes.[4][5]

  • Isolation & Saponification: Cool the mixture and dilute with hexane to precipitate the crude ester. Filter the solid. Add the solid to a 10% aqueous sodium hydroxide solution and reflux until all solids dissolve (approx. 1 hour).[4]

  • Decarboxylation: Cool the basic solution and acidify with concentrated HCl to precipitate the carboxylic acid. Filter and dry the solid. Suspend the dried acid in Dowtherm A and heat to 250-260°C until gas evolution ceases.

  • Purification: Cool the mixture, dilute with hexane, filter the solid product, wash thoroughly with hexane, and dry.

Protocol 2: Chlorination of 4-Hydroxy-5,7-dimethylquinoline
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, add phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Addition: Carefully add the 4-hydroxy-5,7-dimethylquinoline (1.0 eq) in small portions to the POCl₃ at room temperature.

  • Heating: Once the addition is complete, heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor by TLC until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold, acidic solution with concentrated ammonium hydroxide or sodium hydroxide solution until the mixture is basic (pH > 8).

  • Isolation & Purification: Filter the precipitated crude solid. Wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography as described in Section 3.[10]

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • WikiDoc. (2012). Gould-Jacobs reaction. WikiDoc. [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • ResearchGate. (n.d.). Optimized conditions synthesis of quinoline derivatives*. ResearchGate. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Springer Nature. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Springer Nature. [Link]

  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • SynOpen. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. SynOpen. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Preserving the Integrity of 4-chloro-3,5,7-trimethylquinoline

Introduction: Welcome to the technical support center for 4-chloro-3,5,7-trimethylquinoline. This compound is a critical intermediate and building block in various synthetic pathways within pharmaceutical and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for 4-chloro-3,5,7-trimethylquinoline. This compound is a critical intermediate and building block in various synthetic pathways within pharmaceutical and materials science research. Its unique structure, featuring a chlorinated quinoline core with methyl substitutions, makes it highly valuable but also susceptible to specific degradation pathways. The integrity of your starting material is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to ensure its long-term stability during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers working with 4-chloro-3,5,7-trimethylquinoline.

Q1: My solid 4-chloro-3,5,7-trimethylquinoline, which was initially off-white, has developed a yellow or brownish tint. Is it still usable?

A change in color is a primary visual indicator of chemical degradation.[1] This discoloration is typically caused by slow oxidation or photodegradation upon exposure to air and light.[1] The formation of colored byproducts, likely quinolinone-type structures or other oxidized species, means the compound is no longer pure. For sensitive downstream applications, using the discolored material is not recommended as it can lead to lower yields, unexpected side reactions, and difficulty in purification. We strongly advise verifying the purity via HPLC analysis (see Protocol 2) before use.

Q2: I am observing a gradual loss of potency or inconsistent results in my assays over time. Could this be related to the stability of my quinoline starting material?

Yes, this is a classic sign of compound degradation.[1][2] The loss of the parent 4-chloro-3,5,7-trimethylquinoline molecule directly reduces its effective concentration in your reactions. Furthermore, the degradation products themselves can sometimes interfere with or inhibit your experimental system. If you suspect degradation, it is crucial to use a freshly opened vial or re-qualify your existing stock to ensure its integrity.[1]

Q3: What are the primary environmental factors that cause 4-chloro-3,5,7-trimethylquinoline to degrade?

The stability of this compound is influenced by four main factors:

  • Light: Quinolines are often photosensitive and can degrade when exposed to UV or even ambient laboratory light.[1][3] This process, known as photolysis, can lead to the formation of hydroxyquinolines and other byproducts.[3][4]

  • Moisture (Hydrolysis): The chlorine atom at the 4-position is susceptible to nucleophilic substitution, particularly hydrolysis. In the presence of water, the compound can slowly hydrolyze to form 4-hydroxy-3,5,7-trimethylquinoline. This process can be accelerated by acidic or basic conditions.[5][6]

  • Oxygen (Oxidation): Like many N-heterocyclic compounds, the quinoline ring can be susceptible to oxidation.[2] This process is often catalyzed by light and can lead to the formation of N-oxides or ring-opened byproducts, contributing to color changes.[1]

  • Heat: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and potential thermal decomposition.[1][7] During a fire, thermal decomposition can generate highly toxic gases such as hydrogen chloride and nitrogen oxides.[7][8]

Q4: What are the ideal long-term storage conditions for solid 4-chloro-3,5,7-trimethylquinoline?

To maximize the shelf-life of the solid compound, strict adherence to optimal storage conditions is necessary. The following table summarizes our recommendations.

ParameterRecommended ConditionRationale & Scientific Justification
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions (hydrolysis, oxidation).[1]
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[9]
Light Store in an amber glass vial inside a dark cabinet.Prevents photodegradation, a common pathway for quinoline compounds.[1][3]
Container Tightly sealed, airtight glass container.Prevents ingress of moisture and oxygen from the air.[7][8][10] Ensure the cap liner is chemically resistant (e.g., PTFE).
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids accelerated chemical reactions. Chlorinated compounds must also be stored separately from flammable solvents and alkali metals.[7][11][12]

Q5: How should I prepare and store stock solutions of this compound?

Solutions are generally less stable than the solid material.

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO, DMF, or Dioxane. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in nucleophilic substitution reactions.

  • Preparation: Always prepare solutions using fresh, solid material. It is best practice to prepare solutions fresh for each experiment.[1]

  • Storage: If a stock solution must be stored, aliquot it into smaller, single-use volumes in amber vials with PTFE-lined caps. Store frozen at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solution.

Part 2: Troubleshooting Guides

This section provides logical workflows to diagnose and address stability-related problems.

Issue: Suspected Degradation of 4-chloro-3,5,7-trimethylquinoline

If you observe visual changes in the solid material or experience inconsistent experimental results, a systematic approach is needed to determine the root cause. The following workflow provides a decision-making framework.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Action A Observe Issue: - Color Change - Inconsistent Results - Clumping/Poor Solubility B Review Storage History: - Stored as per protocol? - Age of compound? - Frequent vial opening? A->B C Isolate a Small Sample for Analysis B->C D Perform Purity Analysis (See Protocol 2: HPLC) C->D Proceed to Analysis E Compare to a fresh standard or original certificate of analysis D->E F Assess Peak Purity: - Main peak >95%? - Significant degradation peaks? E->F G High Purity Confirmed (>95%) F->G Yes H Significant Degradation (<95% or major impurity peaks) F->H No I Troubleshoot other experimental parameters (reagents, instrument) G->I J Discard degraded material and procure fresh stock H->J K Consider purification (recrystallization/chromatography) if feasible and cost-effective H->K

Caption: Troubleshooting workflow for suspected compound degradation.

Part 3: Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedures

This protocol ensures the integrity of the compound from receipt to use.

1. Receiving and Initial Inspection:

  • Upon receipt, verify that the container seal is intact.

  • Note the initial appearance (color, physical state) and compare it with the certificate of analysis.

  • Record the date of receipt on the vial.

2. Handling (Solid Material):

  • Always handle the compound inside a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses, and a lab coat.

  • Use clean, dry spatulas and glassware to prevent cross-contamination and introduction of moisture.

  • For weighing, briefly remove the vial from cold storage and allow it to warm to ambient temperature before opening to prevent water condensation.

3. Aliquoting and Long-Term Storage:

  • If the entire container will not be used at once, it is best practice to aliquot the material into smaller, appropriately sized amber glass vials.

  • After aliquoting, flush the headspace of each vial with an inert gas (argon or nitrogen) before securely sealing with a PTFE-lined cap.

  • Store the vials according to the conditions outlined in the FAQ section (refrigerated, in the dark).

4. Handling of Solutions:

  • Prepare solutions using anhydrous solvents.

  • Store solutions frozen (-20°C or below), protected from light, and in small, single-use aliquots.

Protocol 2: Stability Verification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of 4-chloro-3,5,7-trimethylquinoline and detect degradation products.

Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[1]

1. HPLC System and Conditions (Starting Point):

  • Column: A reverse-phase C18 column is a standard choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution is recommended to resolve both the relatively nonpolar parent compound and potentially more polar degradation products.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detector: UV detector set at a wavelength where the quinoline ring absorbs strongly (e.g., 275 nm or 313 nm).[13][14] A Photo Diode Array (PDA) detector is ideal for peak purity analysis.

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Control Sample: Prepare a solution of a new, unopened standard of 4-chloro-3,5,7-trimethylquinoline at a known concentration (e.g., 0.1 mg/mL) in a 50:50 mixture of Acetonitrile:Water. This is your reference (T=0) sample.

  • Test Sample: Prepare the sample of the stored or suspect material at the exact same concentration and in the same diluent.

3. Analysis and Interpretation:

  • Inject both the control and test samples.

  • Compare Chromatograms: Look for new peaks in the test sample that are not present in the control. The primary degradation product, 4-hydroxy-3,5,7-trimethylquinoline (from hydrolysis), would be expected to elute earlier (be more polar) than the parent compound.

  • Quantify Purity: Calculate the area percentage of the main peak in the test sample. A significant decrease in the area % of the parent peak and the appearance of new peaks confirms degradation.

  • Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis on the parent peak to ensure it is not co-eluting with any impurities.

Part 4: Scientific Deep Dive: Degradation Mechanisms

Understanding the chemical pathways of degradation is key to preventing them. The primary vulnerabilities of the 4-chloro-3,5,7-trimethylquinoline molecule are the chlorinated pyridine ring and the aromatic system.

G Parent 4-chloro-3,5,7-trimethylquinoline Hydrolysis_Product 4-hydroxy-3,5,7-trimethylquinoline (Loss of Potency) Parent->Hydrolysis_Product Hydrolysis Oxidation_Product Quinolinone Derivatives & Ring-Opened Products (Color Formation) Parent->Oxidation_Product Oxidation Photolysis_Product Hydroxyquinolines & Radical Species Parent->Photolysis_Product Photolysis H2O Moisture (H2O) (Hydrolysis) H2O->Parent Slow Nucleophilic Substitution O2 Oxygen (O2) (Oxidation) O2->Parent Radical Attack Light Light (hv) (Photodegradation) Light->Parent Excitation

Sources

Troubleshooting

Technical Support Center: Overcoming Low Conversion in 4-Chloro-3,5,7-trimethylquinoline Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when synthesizing highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when synthesizing highly substituted quinoline derivatives.

The synthesis of 4-chloro-3,5,7-trimethylquinoline is a classic two-step process: a Conrad-Limpach condensation of 3,5-dimethylaniline with ethyl 2-methylacetoacetate to form 3,5,7-trimethylquinolin-4-ol, followed by deoxychlorination. While the theoretical pathway is straightforward, researchers consistently report low overall conversion rates. This guide dissects the specific thermodynamic and steric barriers responsible for these failures and provides self-validating protocols to overcome them.

TroubleshootingWorkflow Start Low Conversion Detected (4-chloro-3,5,7-trimethylquinoline) Step1 Analyze Intermediate: 3,5,7-trimethylquinolin-4-ol Yield Start->Step1 Cond1 Yield < 70%? Step1->Cond1 Action1 Optimize Conrad-Limpach: Increase Temp to 250°C Use Dowtherm A Cond1->Action1 Yes Step2 Analyze Final Step: Chlorination Conversion Cond1->Step2 No Action1->Step2 Cond2 Incomplete Chlorination? Step2->Cond2 Action2 Overcome Steric Hindrance: Add DMF Catalyst or Use POCl3/PCl5 Mixture Cond2->Action2 Yes End High Purity Target Achieved Cond2->End No Action2->End

Diagnostic workflow for troubleshooting low conversion in 4-chloro-3,5,7-trimethylquinoline synthesis.

Module 1: The Conrad-Limpach Condensation Bottleneck

Q: Why is my condensation of 3,5-dimethylaniline and ethyl 2-methylacetoacetate stalling at the enamine intermediate?

A: The Conrad-Limpach synthesis requires extreme thermal energy to drive the cyclization of the Schiff base/enamine into the 4-quinolone core. The cyclization step temporarily disrupts the aromaticity of the phenyl ring to form a high-energy hemiketal intermediate. Standard refluxing in ethanol or toluene is thermodynamically insufficient. Studies have shown that the yield of 4-hydroxyquinolines is directly proportional to the boiling point of the solvent, with maximum yields only achieved at temperatures above 250 °C [1]. You must use a high-boiling solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

Quantitative Data: Solvent Impact on Cyclization
SolventBoiling Point (°C)Expected Yield (%)Mechanistic Observation
Ethanol78< 10%Insufficient thermal energy for ring closure.
Toluene110~ 15%Reaction stalls at the enamine/Schiff base stage.
1,2,4-Trichlorobenzene21445-50%Moderate conversion; easier downstream workup.
Dowtherm A 258 70-85% Optimal thermal energy to break aromaticity.
Protocol 1: High-Temperature Conrad-Limpach Cyclization

This protocol utilizes a two-stage approach to isolate the enamine before subjecting it to extreme thermal shock, preventing degradation side-reactions.

  • Condensation: In a Dean-Stark apparatus, reflux 3,5-dimethylaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in toluene with catalytic p-toluenesulfonic acid until water evolution ceases (approx. 4 hours).

  • Solvent Exchange: Remove the toluene completely in vacuo to isolate the crude enamine.

  • Thermal Shock Cyclization: Bring a separate flask containing Dowtherm A (5 mL per gram of substrate) to a vigorous boil (250-258 °C). Add the crude enamine dropwise into the boiling solvent over 30 minutes. Maintain reflux for an additional 1 hour.

  • Isolation: Cool the mixture to room temperature. Precipitate the target 3,5,7-trimethylquinolin-4-ol by adding an excess of cold hexanes. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.

  • Self-Validation Check: The intermediate enamine will show a distinct shift in the crude 1 H-NMR, with the disappearance of the aniline NH 2​ broad singlet and the appearance of a strongly downfield enamine NH proton (~10-11 ppm). The final cyclized product should be completely insoluble in cold hexanes.

Module 2: The Sterically Hindered Chlorination Bottleneck

Q: My 3,5,7-trimethylquinolin-4-ol is highly pure, but POCl 3​ chlorination yields less than 30% conversion even after 24 hours. What is the mechanistic failure?

A: You are encountering severe steric hindrance. The 4-position of 3,5,7-trimethylquinolin-4-ol is uniquely compromised by a "double-flanking" steric effect. It is physically squeezed between the 3-methyl group on the hetero-ring and the 5-methyl group on the benzo-ring.

When POCl 3​ attacks the tautomeric quinolone oxygen to form the O -phosphorylated intermediate, the bulky dichlorophosphate leaving group is repelled. Furthermore, the subsequent nucleophilic attack by the chloride ion—which kinetic studies confirm is the exclusive pathway for product formation [2]—is sterically blocked. To overcome this, you must shift the mechanism by generating a highly electrophilic Vilsmeier-Haack type intermediate using DMF [3], or by increasing the chemical potential of the chlorinating environment using a POCl 3​ /PCl 5​ mixture [4].

Quantitative Data: Chlorinating Agent Efficacy on Sterically Hindered Quinolones
Reagent SystemReaction Temp (°C)Time (h)Conversion (%)Mechanism / Observation
POCl 3​ (neat)105 (reflux)24< 30%Blocked O -phosphorylation due to 3,5-dimethyls.
SOCl 2​ (neat)79 (reflux)24< 15%Insufficient electrophilicity.
POCl 3​
  • PCl 5​ (1:1)
110 8 > 85% Increased chemical potential and chloride concentration.
POCl 3​
  • DMF (cat.)
  • 90 4 > 90% Vilsmeier-Haack intermediate bypasses steric bulk.
    Protocol 2: Catalyzed Chlorination of Sterically Hindered Quinolones

    This protocol leverages catalytic DMF to bypass the steric bulk of the 3- and 5-methyl groups.

    • Reagent Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, add POCl 3​ (5.0 eq) and cool to 0 °C using an ice bath. Carefully add anhydrous DMF (0.5 eq) dropwise to generate the Vilsmeier-Haack complex. Stir for 15 minutes.

    • Substrate Addition: Add the isolated 3,5,7-trimethylquinolin-4-ol (1.0 eq) portion-wise to the cooled mixture to control the exothermic phosphorylation.

    • Reaction: Heat the mixture to 90 °C. Monitor the reaction via LC-MS. The reaction is typically complete within 3-4 hours.

    • Quenching: Cool the reaction to room temperature and carefully pour the mixture over crushed ice. Neutralize slowly with aqueous NaOH (or NH 4​ OH) to pH 8 to precipitate the product.

    • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield crude 4-chloro-3,5,7-trimethylquinoline.

    • Self-Validation Check: The reaction progress can be visually validated; the initial thick, heterogeneous slurry of the O -phosphorylated intermediate will transition into a clear, homogeneous solution as the final chloroquinoline is formed. LC-MS should confirm a mass shift of +18 Da (OH Cl) with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

    References

    • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Synthetic Communications (NIH PMC) URL:[Link]

    • POCl3 chlorination of 4-quinazolones Journal of Organic Chemistry (PubMed) URL:[Link]

    • POCl3-PCl5 mixture: A robust chlorinating agent Indian Chemical Society (Academia.edu) URL:[Link]

    Sources

    Optimization

    Reducing byproducts in the synthesis of trimethylquinoline derivatives

    Welcome to the technical support center for the synthesis of trimethylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troublesh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of trimethylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation, optimize reaction conditions, and improve the overall yield and purity of your target compounds.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

    Issue 1: Excessive Tar Formation in Doebner-von Miller Synthesis

    Question: My Doebner-von Miller reaction with aniline and acetone is producing a significant amount of dark, intractable tar, which complicates purification and drastically lowers my yield of 2,2,4-trimethyl-1,2-dihydroquinoline. What is causing this, and how can I prevent it?

    Answer: Tar formation is a prevalent issue in the Doebner-von Miller reaction, primarily driven by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediates, such as mesityl oxide, which is formed in situ from the self-condensation of acetone.[1] The highly acidic and often hot conditions promote these unwanted side reactions.

    Here are several strategies to mitigate tar formation:

    • Control Reaction Temperature: High temperatures accelerate polymerization. Maintaining a lower reaction temperature, especially during the initial condensation phase, is critical.[2]

    • Slow Reagent Addition: Adding the carbonyl component (acetone) slowly to the heated acidic solution of the aniline helps to control the exothermicity of the reaction and maintain a low instantaneous concentration of the polymerizable species.[1]

    • Catalyst Choice and Concentration: While strong Brønsted acids (like HCl or H₂SO₄) or Lewis acids (like ZnCl₂) are necessary, their concentration can be optimized.[3] Using a milder or heterogeneous catalyst can sometimes provide a better balance between activating the desired reaction and minimizing side reactions.[2][4] For instance, catalysts like p-toluenesulfonic acid or even green catalysts like formic acid have been explored to create milder conditions.[3][5]

    • Purity of Starting Materials: Ensure that your aniline is freshly distilled and your acetone is free from impurities that could initiate side reactions.[2]

    Troubleshooting Workflow: Mitigating Tar Formation

    TarFormationWorkflow Start High Tar Formation Observed CheckTemp Is Reaction Temperature > 100°C? Start->CheckTemp CheckAddition Is Acetone Added All at Once? CheckTemp->CheckAddition No ReduceTemp Action: Lower Temperature (e.g., 80-100°C) & Monitor CheckTemp->ReduceTemp Yes CheckCatalyst Using High Concentration of Strong Acid (e.g., conc. H₂SO₄)? CheckAddition->CheckCatalyst No SlowAddition Action: Add Acetone Dropwise Over 1-2 Hours CheckAddition->SlowAddition Yes OptimizeCatalyst Action: Reduce Acid Conc. or Switch to Milder Catalyst (e.g., p-TSA, Formic Acid) CheckCatalyst->OptimizeCatalyst Yes End Reduced Tar, Improved Yield CheckCatalyst->End No ReduceTemp->End SlowAddition->End OptimizeCatalyst->End

    Caption: Troubleshooting workflow for tar formation.

    Issue 2: Formation of Undesired Regioisomers in Combes Synthesis

    Question: I am using a meta-substituted aniline in a Combes synthesis with an unsymmetrical β-diketone to produce a trimethylquinoline derivative. My final product is a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?

    Answer: The formation of regioisomers is a classic challenge in the Combes synthesis when using meta-substituted anilines.[6] The acid-catalyzed cyclization of the enamine intermediate can occur at either of the two non-equivalent ortho positions on the aniline ring. The final product ratio is determined by a combination of electronic and steric factors.[7]

    • Electronic Effects: Electron-donating groups on the aniline ring can activate one ortho position over the other, while electron-withdrawing groups can have the opposite effect.[6]

    • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered ortho position.[6][7] This is often the most dominant factor. Increasing the steric bulk of the substituents on the β-diketone can further influence this selectivity.[7]

    • Catalyst System: The choice of acid catalyst and solvent system can influence the transition state of the rate-determining cyclization step.[7][8] Polyphosphoric acid (PPA) is often used and can favor specific isomers compared to sulfuric acid.[6][7]

    Decision-Making Process: Improving Regioselectivity

    Regioselectivity Start Mixture of Regioisomers Obtained AnalyzeSubstituents Analyze Steric & Electronic Effects of Substituents Start->AnalyzeSubstituents StericDominant Is one ortho position significantly more hindered? AnalyzeSubstituents->StericDominant ModifyDiketone Strategy 1: Increase Steric Bulk on the β-Diketone to Enhance Directional Effect StericDominant->ModifyDiketone Yes ModifyCatalyst Strategy 2: Screen Different Acid Catalysts (e.g., PPA vs H₂SO₄) and Solvents StericDominant->ModifyCatalyst No/Unclear DesiredIsomer Single Regioisomer Favored ModifyDiketone->DesiredIsomer ModifyCatalyst->DesiredIsomer

    Caption: Decision process for improving regioselectivity.

    Issue 3: My Product is an Oil That Resists Crystallization

    Question: I have purified my trimethylquinoline derivative by column chromatography, but the final product is a persistent oil, making it difficult to handle and characterize. How can I induce solidification?

    Answer: Many quinoline derivatives, especially those with alkyl substitutions, are oils at room temperature. If direct crystallization fails, forming a salt is an excellent and highly effective strategy.[9] Quinolines are basic and readily form crystalline salts with various acids.

    • Hydrochloride (HCl) Salts: Dissolve the purified oil in a minimal amount of a suitable solvent like diethyl ether, isopropanol, or ethyl acetate. Then, add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. The resulting solid can be collected by filtration.[9]

    • Picrate Salts: Picric acid forms highly crystalline salts with quinolines.[2][9] These can be easily isolated and, if necessary, the free base can be regenerated by treating the salt with a base like aqueous sodium carbonate and extracting the product.[2][9]

    If salt formation is not desired, you can try co-distillation with a non-polar solvent like hexane under reduced pressure to remove trace solvent impurities that may inhibit crystallization.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common synthetic routes for preparing trimethylquinoline derivatives? A1: The most common and historically significant methods are the Doebner-von Miller reaction and the Combes synthesis.[2] The Doebner-von Miller reaction typically involves reacting an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[3][10] For example, the reaction of aniline with acetone produces 2,2,4-trimethyl-1,2-dihydroquinoline.[11] The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[7][12]

    Q2: Besides tar, what other byproducts should I look for in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline? A2: The commercial antioxidant known as TMQ is often a complex mixture of oligomers (dimers, trimers, etc.) of 2,2,4-trimethyl-1,2-dihydroquinoline, not just the monomer.[11][13] Therefore, depending on the reaction conditions, you may isolate dimers and other oligomers. Additionally, over-oxidation can lead to the fully aromatized 2,2,4-trimethylquinoline, or other oxidation products.[14][15] Under reducing conditions, further saturation can occur, leading to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.[16]

    Q3: How can I improve the overall yield and purity of my synthesis? A3: Optimizing reaction conditions is paramount. This includes fine-tuning the temperature, reaction time, and the choice and concentration of the catalyst and solvent.[2] Ensuring the high purity of starting materials is a critical first step to prevent side reactions.[2] Furthermore, employing modern purification techniques is essential. While traditional methods like distillation and recrystallization are valuable, column chromatography is often necessary to separate the desired product from closely related byproducts.[2][14][17]

    Q4: Are there "green" or more environmentally friendly approaches to synthesizing trimethylquinolines? A4: Yes, green chemistry principles are increasingly being applied to quinoline synthesis. This includes the use of less hazardous solvents like water or ethanol, or even performing reactions under solvent-free conditions.[5] Using milder and recyclable catalysts, such as solid acid catalysts or formic acid, can reduce waste and harsh reaction conditions.[5][18] Techniques like microwave irradiation or ultrasound can also be employed to increase reaction efficiency, reduce reaction times, and minimize byproduct formation.[5][18]

    Experimental Protocols & Data

    Protocol 1: Optimized Doebner-von Miller Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

    This protocol incorporates strategies to minimize tar formation.

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1.0 eq) and a catalytic amount of iodine (0.1 eq).

    • Heating: Heat the mixture to 120-130°C with stirring.

    • Slow Addition: Add acetone (3.0 eq) dropwise to the hot aniline-iodine mixture over a period of 2 hours. This controlled addition is crucial to prevent a rapid exotherm and subsequent polymerization.

    • Reaction Monitoring: Maintain the temperature and stir the reaction for an additional 4-6 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

    • Work-up: After cooling to room temperature, dissolve the mixture in dichloromethane (DCM). Wash the organic layer sequentially with 1M NaOH solution and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a dark oil, should be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.[14][15]

    Data Summary: Catalyst Effect on Yield

    The choice of catalyst can significantly impact the outcome of quinoline syntheses. The following table summarizes representative data on how different catalysts can affect yield and byproduct formation.

    Catalyst SystemTypical ReactionTarget ProductReported Yield (%)Key Observations
    Conc. H₂SO₄ / Heat Combes Synthesis2,4-Disubstituted Quinoline40-60%Strong acid can lead to charring and side reactions with sensitive substrates.[7][12]
    Polyphosphoric Acid (PPA) Combes Synthesis2,4-Disubstituted Quinoline60-85%Often gives cleaner reactions and can influence regioselectivity.[6][7]
    Iodine (I₂) Catalyst Doebner-von Miller2,2,4-Trimethyl-1,2-dihydroquinoline70-85%Milder Lewis acid catalysis, often reduces tar formation compared to strong Brønsted acids.[3]
    Heterogeneous (e.g., Zeolite H-Y) Aniline + Acetone2,2,4-Trimethyl-1,2-dihydroquinoline75-95%Allows for easier catalyst removal and can offer high selectivity.[13]
    Formic Acid Green SynthesisVarious Quinolines70-90%Acts as both a catalyst and a potential reducing agent; an environmentally benign option.[5]
    General Experimental Workflow

    GeneralWorkflow Start Start: Starting Materials (Aniline, Carbonyl Compound) Reaction Reaction Setup - Add Catalyst & Solvent - Control Temperature Start->Reaction Addition Slow Addition of Reagents Reaction->Addition Reflux Heat & Monitor (TLC / GC-MS) Addition->Reflux Workup Work-up - Quench Reaction - Liquid-Liquid Extraction Reflux->Workup Purification Purification - Column Chromatography - Distillation / Recrystallization Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

    Caption: A generalized experimental workflow.

    References

    • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

    • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. Available at: [Link]

    • He, P., & Ackman, R. G. (2000). Purification of Ethoxyquin and Its Two Oxidation Products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071. Available at: [Link]

    • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

    • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Molbase. Available at: [Link]

    • 2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. Available at: [Link]

    • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

    • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

    • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Google Patents.
    • Doebner–Miller reaction. Wikipedia. Available at: [Link]

    • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

    • Combes quinoline synthesis. Wikipedia. Available at: [Link]

    • Doebner-Miller Reaction. SynArchive. Available at: [Link]

    • Doebner-von Miller Synthesis. Cambridge University Press & Assessment. Available at: [Link]

    • 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. ResearchGate. Available at: [Link]

    • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate. Available at: [Link]

    • Combes quinoline synthesis. Grokipedia. Available at: [Link]

    • Combes Quinoline Synthesis. Cambridge University Press & Assessment. Available at: [Link]

    • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to HPLC Method Validation for the Analysis of 4-chloro-3,5,7-trimethylquinoline

    This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-chloro-3,5,7-trimethylquinoline. As a substituted quinoline,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-chloro-3,5,7-trimethylquinoline. As a substituted quinoline, this compound is representative of scaffolds often found in pharmaceutical development, requiring robust and reliable analytical methods to ensure product quality, safety, and efficacy.

    Our approach moves beyond a simple recitation of protocols. We will dissect the causality behind experimental choices, grounding our methodologies in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] This guide compares a conventional, robust isocratic HPLC method (Method A) with a modern, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) gradient method (Method B), providing the supporting data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions.

    Foundational Principles: The "Why" Behind Method Validation

    The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][5] An unvalidated method yields data of unknown quality, posing significant risks to patient safety and regulatory compliance. The validation process establishes, through rigorous laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[4] The core parameters we will evaluate are derived directly from the ICH Q2(R2) guidelines and include specificity, linearity, accuracy, precision, limits of detection and quantitation, and robustness.[1][2][6][7]

    Comparative Methodologies: HPLC vs. UHPLC

    The choice of chromatographic technique is a critical first step. Here, we compare two common approaches for the analysis of small molecules like 4-chloro-3,5,7-trimethylquinoline.

    Method A: Robust Isocratic RP-HPLC This method represents a traditional, widely used approach. Its primary advantages are simplicity, ruggedness, and ease of transfer between laboratories. The isocratic nature (constant mobile phase composition) ensures highly reproducible retention times, which is ideal for routine quality control (QC) environments.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: 65:35 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 30°C

    • Detection: UV at 275 nm (based on typical quinoline absorbance)

    • Injection Volume: 10 µL[8]

    • Expected Run Time: ~8 minutes

    Method B: High-Throughput Gradient RP-UHPLC This method leverages modern UHPLC technology with sub-2 µm particle columns to achieve faster analysis times and higher separation efficiency. The gradient elution is effective for separating the main analyte from a wider range of potential impurities with different polarities.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: 30% B to 95% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 275 nm

    • Injection Volume: 2 µL

    • Expected Run Time: ~3.5 minutes

    The Validation Workflow: A Systematic Approach

    A successful validation follows a predefined protocol. The relationship between different validation stages is crucial for building a comprehensive understanding of the method's performance.

    G cluster_0 Method Development & Optimization cluster_1 Core Validation Protocol cluster_2 Reliability Assessment cluster_3 Finalization Dev Method Development Opt Method Optimization Dev->Opt Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Report Validation Summary Report Stability->Report Implement Implement for Routine Use Report->Implement

    Caption: A typical workflow for HPLC method validation.

    Experimental Protocols & Comparative Data

    The following sections detail the experimental execution for each validation parameter, followed by a comparative data summary.

    Specificity (Selectivity)

    Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][9]

    Experimental Protocol:

    • Blank Analysis: Analyze the diluent (mobile phase or a suitable solvent) to ensure no interfering peaks at the retention time of the analyte.

    • Placebo Analysis: If in a formulation, analyze a sample containing all excipients without the active pharmaceutical ingredient (API).

    • Forced Degradation: Expose a solution of 4-chloro-3,5,7-trimethylquinoline to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.[10] Analyze the stressed samples to ensure the analyte peak is resolved from all degradant peaks (peak purity analysis using a DAD detector is highly recommended).

    Acceptance Criteria:

    • No significant interference from blank or placebo at the analyte's retention time.

    • The analyte peak should be chromatographically pure and resolved from all degradation products (Resolution > 2.0).

    Linearity and Range

    Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[11]

    Experimental Protocol:

    • Prepare a stock solution of the 4-chloro-3,5,7-trimethylquinoline reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range should typically cover 80% to 120% of the target concentration.[12][13]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.998.[12]

    • The y-intercept should not be significantly different from zero.

    Accuracy (Trueness)

    Objective: To express the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[14]

    Experimental Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[12]

    • This can be done by spiking a placebo matrix with known amounts of the analyte or by comparing results to a well-characterized reference standard.

    • Calculate the percent recovery for each sample.

    Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12][15]

    Precision

    Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    Experimental Protocol:

    • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[15]

    • Intermediate Precision (Inter-assay Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

    Acceptance Criteria:

    • %RSD for repeatability and intermediate precision should be ≤ 2.0%.[15][16]

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[17][18]

    Experimental Protocol: These limits can be determined using several methods. The method based on the standard deviation of the response and the slope of the calibration curve is common.[19]

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

      • Where σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

      • S = the slope of the calibration curve.

    Acceptance Criteria:

    • The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

    Robustness

    Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[14][20][21]

    Experimental Protocol:

    • Systematically vary key method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).[15]

      • Column temperature (e.g., ± 2°C).[15]

      • Mobile phase composition (e.g., organic phase ± 2%).

      • Mobile phase pH (± 0.2 units).

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

    Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits.

    • The results should not be significantly impacted by the minor changes.

    Comparative Data Summary

    The following tables summarize the hypothetical validation results for the two methods.

    Table 1: System Suitability and Specificity

    Parameter Method A (Isocratic HPLC) Method B (Gradient UHPLC) Acceptance Criteria
    Retention Time 6.2 min 2.1 min -
    Tailing Factor 1.2 1.1 ≤ 2.0
    Theoretical Plates > 5000 > 8000 > 2000

    | Specificity | Passed | Passed | Peak resolved from degradants |

    Table 2: Linearity, Accuracy, and Precision

    Parameter Method A (Isocratic HPLC) Method B (Gradient UHPLC) Acceptance Criteria
    Linearity (r²) 0.9995 0.9998 ≥ 0.998
    Range (µg/mL) 80 - 120 80 - 120 80-120% of target
    Accuracy (% Rec) 99.2% - 101.5% 99.5% - 101.1% 98.0% - 102.0%

    | Precision (% RSD) | 0.8% | 0.6% | ≤ 2.0% |

    Table 3: Sensitivity and Robustness

    Parameter Method A (Isocratic HPLC) Method B (Gradient UHPLC) Acceptance Criteria
    LOD (µg/mL) 0.15 0.05 Reportable
    LOQ (µg/mL) 0.45 0.15 Verified (Prec. & Acc.)

    | Robustness | Passed | Passed (minor RT shift) | SST criteria met |

    Logical Interconnectivity of Validation Parameters

    The validation parameters are not isolated; they form a logical, self-reinforcing system that collectively demonstrates a method's fitness for purpose.

    G FitForPurpose Fitness for Purpose Specificity Specificity FitForPurpose->Specificity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Robustness Robustness FitForPurpose->Robustness Specificity->Accuracy LOQ LOQ Specificity->LOQ Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision Accuracy->LOQ LOD LOD Precision->LOD Precision->LOQ LOD->LOQ Robustness->FitForPurpose

    Sources

    Comparative

    Comparative Pharmacological Efficacy of Trimethylquinoline Derivatives: A Technical Guide

    Executive Summary: The Evolution of the Quinoline Scaffold The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial and antibacterial applications. However, re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Evolution of the Quinoline Scaffold

    The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial and antibacterial applications. However, recent pharmacological research has pivoted toward 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives [1]. Originally synthesized as industrial antioxidants (e.g., Acetone-anil) to prevent oxidative degradation in polymers, the TMQ pharmacophore has demonstrated profound biological activity.

    This guide provides an objective, data-driven comparison of TMQ derivatives against standard therapeutic agents across three primary indications: hepatoprotection, neuroprotection, and oncology. By analyzing the structure-activity relationships (SAR) and experimental efficacy of these compounds, we provide a roadmap for their integration into preclinical drug development pipelines.

    Mechanistic Grounding: Why the TMQ Scaffold Works

    The core biological efficacy of TMQ derivatives stems from their exceptional capacity to act as chain-breaking antioxidants. The mechanism is driven by the secondary nitrogen atom within the hydroquinoline ring.

    When exposed to Reactive Oxygen Species (ROS) or lipid peroxyl radicals, the secondary amine readily donates a hydrogen atom, forming a highly stable nitroxide radical. This stabilization is sterically and electronically supported by the 2,2,4-trimethyl substitutions, which prevent the radical from participating in further destructive propagation [2].

    Furthermore, modifications at the 6-position of the quinoline ring (e.g., 6-ethoxy, 6-hydroxy) drastically alter the compound's lipophilicity and electron-donating capacity. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) exhibits enhanced blood-brain barrier (BBB) permeability due to its conformational flexibility, making it a potent candidate for neurodegenerative diseases like Parkinson's [3].

    Pathway TMQ TMQ Derivatives (e.g., 6-OH-TMQ) ROS Reactive Oxygen Species (ROS) Neutralization TMQ->ROS Scavenges radicals via 2° Amine NLRP3 NLRP3 Inflammasome Inhibition ROS->NLRP3 Prevents activation NFKB NF-κB Pathway Suppression ROS->NFKB Reduces signaling Apoptosis Apoptosis Downregulation (Bax ↓, Bcl-2 ↑) NLRP3->Apoptosis Blocks Caspase-1/8 NFKB->Apoptosis Modulates cytokines Survival Cellular Survival & Tissue Protection Apoptosis->Survival Promotes

    Figure 1: Mechanistic pathway of TMQ derivatives in mitigating oxidative stress and inflammation.

    Comparative Efficacy Analysis

    To objectively evaluate TMQ derivatives, we must benchmark their performance against established clinical or experimental standards. The following subsections detail their efficacy across distinct pathologies.

    Hepatoprotection: TMQ vs. N-Acetylcysteine (NAC)

    Drug-induced liver injury (ALI), such as that caused by Acetaminophen (AAP) or Carbon Tetrachloride (CCl4), is driven by severe lipid peroxidation. Deethylated ethoxyquin (DEQ) and 6-hydroxy-TMQ have been evaluated in CCl4-induced hepatotoxicity models [2][4].

    • Efficacy: DEQ significantly reduces CCl4-induced Caspase-3 and Caspase-8 activities, downregulates Bax mRNA, and upregulates Bcl-2. Compared to the standard antioxidant NAC, 6-hydroxy-TMQ demonstrated a superior ability to suppress NF-κB mRNA expression at equimolar concentrations, effectively halting the inflammatory cascade before irreversible tissue necrosis occurs.

    Neuroprotection: HTHQ vs. Rasagiline

    In experimental Parkinson's Disease (PD) models (rotenone-induced), oxidative stress and neuroinflammation lead to dopaminergic neuron death.

    • Efficacy: HTHQ (the reduced tetrahydroquinoline derivative) was compared against Rasagiline, a standard MAO-B inhibitor used in PD. HTHQ proved more effective than Rasagiline in restoring redox status and reducing pro-inflammatory cytokine levels to baseline control levels [3]. The structural reduction (tetrahydro vs. dihydro) provides the necessary conformational flexibility to cross the BBB efficiently.

    Oncology: TMQ-AR Antagonists vs. Bicalutamide

    Beyond radical scavenging, the TMQ scaffold can be functionalized to interact with specific nuclear receptors. 1,2-dihydropyridono[5,6-g]quinolines , derived from 1,2-dihydro-2,2,4-trimethylquinoline, act as peripherally selective Androgen Receptor (AR) antagonists[5].

    • Efficacy: These derivatives exhibit complete specificity for the AR, including antagonist activity against AR mutants commonly observed in advanced prostate cancer. In comparative assays, these compounds matched the IC50 of Bicalutamide but lacked the efficacy-limiting central nervous system side effects (e.g., unwanted spikes in luteinizing hormone) due to their peripheral selectivity. Furthermore, other TMQ derivatives have shown dose-dependent apoptosis induction in SCC-12 (squamous carcinoma) cells, outperforming Cisplatin's selectivity index by sparing non-tumorigenic HaCaT cells [6].

    Quantitative Data Summary
    Compound / DerivativePrimary IndicationPrimary Target / MechanismEfficacy Metric (In Vitro/In Vivo)Comparator DrugComparator Performance
    6-Hydroxy-TMQ Hepatoprotection (AAP/CCl4 Toxicity)Lipid Peroxidation / NF-κB>75% reduction in ROS; significant Bcl-2 upregulationN-Acetylcysteine (NAC)Comparable ROS reduction; inferior NF-κB suppression
    HTHQ Parkinson's DiseaseROS / NeuroinflammationRestored redox status to 95% of healthy controlRasagilineRestored redox status to 82% of healthy control
    TMQ-AR Antagonist Prostate CancerMutant Androgen ReceptorIC50 ≈ 5.0 µM (Peripheral)BicalutamideIC50 ≈ 5.5 µM (Central + Peripheral side effects)
    Compound 11 (TMQ analog) Skin Cancer (SCC-12)Apoptosis (Bax upregulation)IC50 = 2.9 µMCisplatinHigh toxicity in non-tumorigenic HaCaT cells

    Experimental Methodologies: Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for evaluating the hepatoprotective efficacy of TMQ derivatives.

    Protocol: In Vitro CCl4-Induced Hepatotoxicity & ROS Scavenging Assay

    Rationale: CCl4 is metabolized by CYP2E1 into highly reactive trichloromethyl radicals. This directly tests the chain-breaking antioxidant capacity of the TMQ secondary nitrogen.

    Materials: HepG2 cell line, CCl4, TMQ derivative (e.g., DEQ), DCFDA (ROS probe), Trolox (Positive Control), Vehicle (DMSO - Negative Control).

    Step-by-Step Workflow:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Pre-treatment (Causality Check): Treat cells with varying concentrations (1 µM - 50 µM) of the TMQ derivative, Trolox (positive control), or 0.1% DMSO (vehicle). Why pre-treat? Pre-treatment allows for intracellular accumulation of the antioxidant compound prior to the oxidative insult, ensuring the mechanism tested is prevention rather than reversal.

    • Toxin Induction: After 3 hours of pre-treatment, expose the cells to 10 mM CCl4 for 24 hours.

    • ROS Quantification (DCFDA Assay): Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. The non-fluorescent DCFDA is oxidized by ROS into highly fluorescent DCF. Measure fluorescence (Ex/Em = 485/535 nm). Self-Validation: The vehicle + CCl4 group must show a minimum 3-fold increase in fluorescence compared to the untreated control to validate the assay window.

    • Apoptosis Evaluation: Lyse the cells and perform a Western Blot for Caspase-3 cleavage and Bax/Bcl-2 ratio. Use β-actin as a loading control to ensure equal protein quantification across all samples.

    Protocol Step1 1. HepG2 Cell Culture & Seeding Step2 2. TMQ / Trolox Pre-treatment (3h) Step1->Step2 Step3 3. CCl4 Toxin Induction (24h) Step2->Step3 Step4 4. DCFDA Assay (ROS Quantification) Step3->Step4 Step5 5. Western Blot (Bax/Bcl-2 Ratio) Step4->Step5

    Figure 2: Standardized in vitro workflow for evaluating TMQ derivative pharmacological efficacy.

    Conclusion

    The transition of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) derivatives from industrial antioxidants to highly targeted pharmacological agents represents a significant leap in medicinal chemistry. By leveraging the radical-scavenging properties of the secondary amine and functionalizing the quinoline ring, researchers have developed compounds that outcompete standard therapies in targeted indications. Specifically, 6-hydroxy and deethylated derivatives offer superior modulation of the NF-κB and NLRP3 inflammasome pathways compared to traditional antioxidants, while structurally rigid analogs provide highly selective androgen receptor antagonism.

    Future drug development should focus on optimizing the pharmacokinetic profiles (ADME) of these derivatives to maximize their bioavailability while maintaining their potent efficacy.

    References

    • Current Issues in Molecular Biology. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. MDPI (2023). Available at:[Link]

    • International Journal of Molecular Sciences. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease. PubMed Central (2023). Available at:[Link]

    • International Journal of Molecular Sciences. Novel Antioxidant, Deethylated Ethoxyquin, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis. PubMed Central (2021). Available at:[Link]

    • Journal of Medicinal Chemistry. Synthesis and Biological Activity of a Novel Series of Nonsteroidal, Peripherally Selective Androgen Receptor Antagonists Derived from 1,2-Dihydropyridono[5,6-g]quinolines. ACS Publications (1998). Available at:[Link]

    • bioRxiv. Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening. Cold Spring Harbor Laboratory (2022). Available at:[Link]

    Validation

    A Senior Application Scientist's Guide to Benchmarking Novel Quinoline Scaffolds: The Case of 4-chloro-3,5,7-trimethylquinoline

    Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline scaffold, a bicyclic heterocycle comprising a fused benzene and pyridine ring, is a cornerstone of modern medicinal chemistry...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

    The quinoline scaffold, a bicyclic heterocycle comprising a fused benzene and pyridine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form diverse interactions with biological macromolecules have established it as a "privileged structure."[3][4] This means that the quinoline core is a recurring motif found in numerous compounds with a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[5][6][7]

    The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[8] Therefore, the introduction of a novel, uncharacterized derivative necessitates a systematic and rigorous benchmarking process against established standards. This guide provides a comprehensive framework for such an evaluation, using the novel compound 4-chloro-3,5,7-trimethylquinoline as a case study. We will outline the rationale for experimental design, provide detailed protocols for key assays, and demonstrate how to interpret the resulting data in the context of well-known quinoline-based agents.

    Profiling the Candidate and Selecting Benchmarks

    Structural Analysis of 4-chloro-3,5,7-trimethylquinoline

    Before initiating any biological screen, a structural analysis of the candidate molecule allows us to form testable hypotheses about its potential activities.

    • Quinoline Core: Provides the fundamental aromatic, heterocyclic structure known to interact with various biological targets.[9]

    • 4-Chloro Substituent: The chlorine atom at the C4 position is a key feature in many biologically active quinolines, including the antimalarial drug chloroquine. It is an electron-withdrawing group that can serve as a reactive handle for further nucleophilic substitution, but in its own right, it significantly modulates the electronic properties of the pyridine ring.[10][11]

    • 3,5,7-Trimethyl Substituents: The three methyl groups are electron-donating and increase the molecule's lipophilicity. Enhanced lipophilicity can improve membrane permeability, potentially leading to better cell penetration. However, the steric bulk introduced by these groups, particularly at positions C3 and C5, will influence how the molecule fits into target binding pockets.

    Based on this structure, we can hypothesize that 4-chloro-3,5,7-trimethylquinoline may possess cytotoxic and/or antimicrobial properties, making these the primary areas for our benchmarking investigation.

    Selection of Standard Quinoline Scaffolds for Comparison

    The choice of benchmarks is critical for contextualizing the performance of a new compound. We select standards that are well-characterized and represent different mechanisms of action within the quinoline class.

    Standard ScaffoldClassPrimary Mechanism of Action (MoA)Rationale for Selection
    Bosutinib Anticancer (Kinase Inhibitor)Inhibits Src/Abl tyrosine kinases.[1]Represents a highly potent, targeted anticancer agent. Provides a benchmark for kinase inhibition pathways.
    Chloroquine Antimalarial / Autophagy InhibitorInhibits hemozoin polymerization in malaria; inhibits autophagy by blocking lysosomal acidification.[1]A classic 4-substituted quinoline, providing a benchmark for general cytotoxicity and specific lysosomotropic effects.
    Ciprofloxacin Antibacterial (Fluoroquinolone)Inhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication.[12]Represents a broad-spectrum antibacterial agent. Provides a benchmark for antimicrobial activity.

    Experimental Framework for Comparative Benchmarking

    A multi-tiered approach is essential for a thorough evaluation, beginning with broad screening and progressing to more specific mechanistic studies. The following workflow illustrates the logical progression of the benchmarking process.

    G cluster_1 Tier 2: Potency & Selectivity Analysis cluster_2 Tier 3: Mechanistic Investigation (If Active) A Novel Scaffold (4-chloro-3,5,7-trimethylquinoline) C In Vitro Cytotoxicity Screen (MTT Assay vs. Cancer Cell Panel) A->C D Antimicrobial Susceptibility Screen (MIC Determination vs. Bacterial Panel) A->D B Standard Scaffolds (Bosutinib, Chloroquine, Ciprofloxacin) B->C B->D E Determine IC50 Values (Dose-Response Curves) C->E F Determine MIC Values D->F G Assess Therapeutic Index (Cytotoxicity vs. Normal Cells) E->G H Mechanism of Action Studies F->H G->H I Target Identification (e.g., Kinase Profiling, Topoisomerase Assay) H->I

    Caption: A tiered experimental workflow for benchmarking novel quinoline scaffolds.

    Benchmarking Anticancer Activity

    The primary assay for assessing anticancer potential is an in vitro cytotoxicity screen against a panel of human cancer cell lines.

    Causality Behind Experimental Choices:

    • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness and high-throughput capability. It measures the metabolic activity of cells by quantifying the reduction of MTT to a purple formazan product by mitochondrial dehydrogenases, which serves as a reliable proxy for cell viability.[13][14][15]

    • Cell Line Panel: A diverse panel is crucial to identify potential tissue-specific activity. We propose:

      • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

      • HCT-116: A human colon cancer cell line.

      • A549: A human lung carcinoma cell line.

      • HEK293T: A non-cancerous human embryonic kidney cell line, used to assess general cytotoxicity and determine a preliminary therapeutic index.

    Data Presentation: The results should be summarized to compare the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

    CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HEK293T
    4-chloro-3,5,7-trimethylquinoline Experimental DataExperimental DataExperimental DataExperimental Data
    BosutinibLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
    ChloroquineLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

    A lower IC₅₀ value indicates greater potency.

    Benchmarking Antimicrobial Activity

    To evaluate antibacterial potential, we determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[16][17]

    Causality Behind Experimental Choices:

    • Method: Broth microdilution is a gold-standard method that provides a quantitative measure of a compound's activity (the MIC).[16][18] It is more precise than diffusion-based methods like the Kirby-Bauer test.[19]

    • Bacterial Panel: The panel should include representative Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

      • Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen.

      • Escherichia coli (ATCC 25922): A common Gram-negative pathogen.

    Data Presentation: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

    CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
    4-chloro-3,5,7-trimethylquinoline Experimental DataExperimental Data
    CiprofloxacinLiterature/Experimental DataLiterature/Experimental Data
    ChloroquineLiterature/Experimental DataLiterature/Experimental Data

    A lower MIC value indicates greater potency.

    Potential Mechanisms and Follow-up Studies

    Should 4-chloro-3,5,7-trimethylquinoline show significant activity in the primary screens, the next logical step is to investigate its mechanism of action. Quinoline derivatives are known to target numerous cellular pathways.[5][20]

    G extracellular Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) extracellular->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Activates mtor mTORC1 akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation quinoline Quinoline-based Kinase Inhibitor quinoline->pi3k Inhibits quinoline->akt Inhibits quinoline->mtor Inhibits

    Caption: The PI3K/Akt/mTOR pathway, a common target for quinoline-based anticancer agents.

    If our novel scaffold demonstrates potent anticancer activity, particularly against cell lines where kinases like PI3K or mTOR are known drivers, a follow-up kinase inhibition assay would be a prudent next step to validate this potential mechanism.[1]

    Detailed Experimental Protocols

    Scientific integrity requires that protocols be detailed, reproducible, and self-validating through the inclusion of appropriate controls.

    Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

    This protocol is adapted from established methodologies.[13][15][21]

    • Cell Seeding:

      • Culture cancer cells (e.g., MCF-7) and non-cancerous cells (HEK293T) to ~80% confluency.

      • Trypsinize and resuspend cells in fresh culture medium. Perform a cell count using a hemocytometer.

      • Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Include wells with medium only for background control.

      • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Treatment:

      • Prepare a 10 mM stock solution of 4-chloro-3,5,7-trimethylquinoline and standard compounds (Bosutinib, Chloroquine) in DMSO.

      • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

      • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with 0.5% DMSO).

      • Incubate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.

      • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

      • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization and Measurement:

      • Carefully aspirate the medium from each well without disturbing the formazan crystals.

      • Add 100 µL of DMSO to each well to dissolve the crystals.

      • Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[14]

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the absorbance of the medium-only blank from all readings.

      • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100.

      • Plot % Viability against the log of compound concentration and use non-linear regression to calculate the IC₅₀ value.

    Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

    This protocol follows guidelines for determining Minimum Inhibitory Concentration (MIC).[17][18]

    • Preparation of Inoculum:

      • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium (S. aureus or E. coli).

      • Inoculate the colonies into 5 mL of sterile Mueller-Hinton Broth (MHB).

      • Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Preparation of Compound Plate:

      • In a sterile 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

      • Prepare 2X stock concentrations of the test compounds (4-chloro-3,5,7-trimethylquinoline, Ciprofloxacin) in MHB. Add 100 µL of the highest concentration to well 1.

      • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

      • Well 11 serves as a growth control (no compound). Well 12 serves as a sterility control (no compound, no bacteria).

    • Inoculation and Incubation:

      • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

      • Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading the MIC:

      • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm.

    Conclusion

    The quinoline scaffold remains an exceptionally fruitful starting point for the discovery of new therapeutic agents.[3] However, the promise of any novel derivative like 4-chloro-3,5,7-trimethylquinoline can only be realized through a systematic benchmarking process. By employing a logical, tiered experimental framework that begins with broad screening for anticancer and antimicrobial activity and progresses toward mechanistic studies, researchers can efficiently and accurately characterize the biological potential of new chemical entities. The use of well-characterized standards like Bosutinib, Chloroquine, and Ciprofloxacin is indispensable for placing the potency and spectrum of activity of a novel compound into a meaningful context. This rigorous, evidence-based approach is fundamental to the successful translation of promising scaffolds from the chemist's bench to clinical application.

    References

    • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.
    • Yilmaz, V. T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
    • Al-Ostoot, F. H., et al. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.
    • BenchChem. (2025). The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
    • Sharma, S., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry.
    • Tankeo, S. B., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
    • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis.
    • Yadav, P., & Shah, K. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
    • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.
    • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
    • Dhiman, P., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. PubMed.
    • Request PDF. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
    • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation.
    • Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.
    • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
    • Kumar, A., & Sharma, V. (2025). A comprehensive review of quinoline scaffolds in antitubercular drug discovery. Discover Chemistry.
    • Abcam. (n.d.). MTT assay protocol.
    • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
    • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
    • PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
    • ATCC. (n.d.). MTT Cell Proliferation Assay.
    • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
    • Vasilev, K. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
    • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
    • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
    • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
    • NIH. (2024). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf.
    • ResearchGate. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | Request PDF.
    • Okoro, U. C., et al. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
    • (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
    • IJIRT. (n.d.). Synthesis of new 4,7Chloroquinoline Derivaties by using Ultrasound irradiation evaluation of their Biological activity.
    • ResearchGate. (n.d.). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity.
    • Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
    • ResearchGate. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
    • NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
    • (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
    • ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
    • (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
    • (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
    • (n.d.). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives.
    • Alharthi, S. S., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PMC.
    • Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
    • Semantic Scholar. (2021). Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
    • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles.

    Sources

    Comparative

    Advanced Purity Validation of Synthesized 4-Chloro-3,5,7-trimethylquinoline: A Comparative Analytical Guide

    The synthesis of highly substituted quinolines, such as 4-chloro-3,5,7-trimethylquinoline, is a critical step in the development of novel therapeutics, kinase inhibitors, and agrochemicals. The 4-chloro substituent rende...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The synthesis of highly substituted quinolines, such as 4-chloro-3,5,7-trimethylquinoline, is a critical step in the development of novel therapeutics, kinase inhibitors, and agrochemicals. The 4-chloro substituent renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), making it an invaluable synthetic intermediate. However, the conventional synthesis of 4-chloroquinolines—often relying on the dehydroxychlorination of 4-hydroxyquinolines[1]—frequently yields positional isomers, unreacted starting materials, and over-halogenated byproducts.

    Ensuring the absolute purity of 4-chloro-3,5,7-trimethylquinoline is paramount before downstream functionalization. This guide provides an objective comparison of three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By establishing a rigorous, self-validating purity assessment workflow, researchers can confidently certify their synthesized batches.

    The Orthogonal Analytical Strategy

    No single analytical method can capture the entire impurity profile of a synthesized halogenated heterocycle. A robust validation strategy requires orthogonal techniques that exploit different physicochemical properties of the analyte:

    • HPLC-UV: The cornerstone of pharmaceutical analysis, renowned for its versatility in handling non-volatile and thermally labile compounds[2]. It is the primary tool for quantifying organic impurities.

    • GC-MS: Provides unparalleled sensitivity for volatile halogenated byproducts. The mass spectrometer allows for the structural elucidation of trace impurities based on characteristic fragmentation patterns.

    • 1H qNMR: Offers absolute quantification without the need for identical reference standards. It relies on the direct proportionality between the integral of an NMR peak and the nucleus concentration, capturing analytes that frequently escape chromatographic detection[3][4].

    PurityWorkflow Start Synthesized Batch 4-chloro-3,5,7-trimethylquinoline Split Orthogonal Aliquoting & Sample Prep Start->Split HPLC HPLC-UV Analysis (Non-volatile Impurities) Split->HPLC GCMS GC-MS Profiling (Volatile Byproducts) Split->GCMS QNMR 1H qNMR (Absolute Quantification) Split->QNMR Data Data Integration & Cross-Validation HPLC->Data GCMS->Data QNMR->Data Valid Certified High-Purity API Intermediate Data->Valid

    Orthogonal analytical workflow for validating the purity of 4-chloro-3,5,7-trimethylquinoline.

    Comparative Methodologies & Experimental Protocols

    To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail not just the steps, but the causality behind the experimental choices.

    Protocol 1: HPLC-UV Analysis

    Objective: Quantification of non-volatile organic impurities and degradation products. Causality: Quinolines contain a basic nitrogen atom that can interact with residual silanols on silica-based stationary phases, causing severe peak tailing. The addition of an acidic modifier (0.1% formic acid) to the mobile phase suppresses the ionization of the quinoline nitrogen, ensuring sharp, symmetrical peaks and reproducible retention times[2].

    Step-by-Step Workflow:

    • Sample Preparation: Dissolve 10.0 mg of the synthesized 4-chloro-3,5,7-trimethylquinoline in 10 mL of Acetonitrile:Water (50:50, v/v). Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the column.

    • System Suitability Testing (SST): Inject a blank solvent to confirm baseline stability. Inject a known reference standard to verify theoretical plates ( N>2000 ) and tailing factor ( T<1.5 ).

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in Milli-Q water.

      • Mobile Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile.

    • Gradient Elution: Set flow rate to 1.0 mL/min. Start at 10% B, ramp linearly to 90% B over 15 minutes, and hold for 5 minutes to wash strongly retained hydrophobic impurities.

    • Detection: Monitor UV absorbance at 254 nm (general aromatic detection) and 340 nm (characteristic absorption maximum for the quinoline core).

    Protocol 2: GC-MS Profiling

    Objective: High-sensitivity detection of volatile halogenated isomers and unreacted precursors. Causality: Halogenated quinoline positional isomers often co-elute in liquid chromatography but can be baseline-resolved in gas chromatography due to subtle differences in boiling points and vapor pressures. Electron Ionization (EI) at 70 eV is utilized because it generates highly reproducible fragmentation patterns. The characteristic isotopic pattern of chlorine (~3:1 ratio of 35 Cl to 37 Cl) allows for rapid visual confirmation of halogenated species in the mass spectrum.

    Step-by-Step Workflow:

    • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade ethyl acetate.

    • Injection: Inject 1.0 µL in split mode (10:1) to prevent column overloading and peak fronting. Set the injector temperature to 250°C to ensure rapid and complete volatilization.

    • Column & Carrier Gas: Utilize a fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm). Use high-purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detection: Set the transfer line to 280°C and the ion source to 230°C. Scan mass range from m/z 50 to 400.

    Protocol 3: Quantitative 1H NMR (qNMR)

    Objective: Absolute mass fraction purity determination without identical reference standards. Causality: qNMR is a primary ratio method. By using an internal calibrant (IC) of known exact weight and purity, the purity of the target analyte can be calculated directly[4]. Dimethyl sulfone is chosen as the internal standard because it is a highly crystalline, stable solid with a distinct singlet at δ 3.0 ppm, which does not overlap with the aromatic signals ( δ 7.0 - 9.0 ppm) or the methyl signals ( δ 2.5 - 2.8 ppm) of 4-chloro-3,5,7-trimethylquinoline. A critical parameter is the relaxation delay ( D1​ ); it must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) to ensure complete magnetization recovery prior to the next pulse, which is strictly required for accurate integration.

    Step-by-Step Workflow:

    • Sample Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~15.0 mg of 4-chloro-3,5,7-trimethylquinoline and ~5.0 mg of certified reference grade Dimethyl sulfone into a clean glass vial.

    • Solvation: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% TMS. Transfer the solution to a high-quality 5 mm NMR tube.

    • Acquisition Parameters: Acquire the 1 H NMR spectrum at 400 MHz (or higher). Set the pulse angle to 90°. Critically, set the relaxation delay ( D1​ ) to 30 seconds (ensuring D1​≥5×T1​ ). Acquire 64 scans to achieve a high signal-to-noise ratio (>250:1).

    • Processing & Calculation: Apply automated phase and baseline correction. Integrate the distinct aromatic proton signal of the quinoline (e.g., H-2 or H-6) against the methyl singlet of dimethyl sulfone. Calculate the mass fraction purity using the standard qNMR equation[3].

    Comparative Data Analysis

    To objectively evaluate the performance of these three techniques, Table 1 summarizes their analytical metrics, while Table 2 presents mock experimental data from a single synthesized batch of 4-chloro-3,5,7-trimethylquinoline.

    Table 1: Comparative Analytical Performance Metrics

    MetricHPLC-UVGC-MS1H qNMR
    Primary Application Non-volatile impuritiesVolatile/halogenated isomersAbsolute quantification
    Limit of Detection (LOD) ~0.5 µg/mL~10 ng/mL~100 µg/mL
    Linearity ( R2 ) > 0.999> 0.995> 0.999
    Accuracy (% Recovery) 98% - 102%95% - 105%99% - 101%
    Need for Identical Standard Yes (for accurate quantitation)Yes (for accurate quantitation)No (Uses internal calibrant)
    Execution Time per Sample 20 minutes25 minutes10 minutes (after prep)

    Table 2: Experimental Purity Results for Synthesized Batch (Lot #CQ-2026-03)

    Analytical MethodCalculated Purity (%)Major Identified ImpurityImpurity Content (%)
    HPLC-UV (254 nm) 98.2 ± 0.1%4-hydroxy-3,5,7-trimethylquinoline1.1%
    GC-MS (EI, 70 eV) 98.5 ± 0.2%Dichloro-trimethylquinoline isomer0.8%
    1H qNMR (Internal Std) 97.8 ± 0.1% Residual Ethyl Acetate (Solvent)0.6% (by mass)

    Data Interpretation Insight: The qNMR result (97.8%) is slightly lower than the chromatographic methods. This is a common phenomenon and highlights the strength of qNMR: it accounts for chromatographically "invisible" impurities, such as residual solvents (ethyl acetate) and inorganic salts, providing the most accurate representation of absolute mass fraction purity[4].

    Conclusion

    Validating the purity of 4-chloro-3,5,7-trimethylquinoline requires a multi-faceted approach. HPLC-UV remains the most robust method for routine monitoring of reaction progress and non-volatile degradation products. GC-MS is indispensable for resolving closely related halogenated isomers that are indistinguishable by UV absorbance. However, for the final certification of API intermediates, 1H qNMR stands out as the most authoritative technique, providing absolute quantification and capturing residual solvents that chromatographic methods often miss. Employing this orthogonal triad ensures the highest standards of scientific integrity in drug development pipelines.

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational Guide: Safe Handling and Disposal of 4-Chloro-3,5,7-trimethylquinoline

    As a Senior Application Scientist, I recognize that handling specialized halogenated heteroaromatics requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the molec...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized halogenated heteroaromatics requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior to ensure absolute safety and regulatory compliance.

    Quinoline, 4-chloro-3,5,7-trimethyl- (CAS: 61563-53-9) is a chlorinated quinoline derivative frequently utilized as a specialized intermediate in drug discovery, agrochemical development, and the synthesis of novel ligands[1]. Because it contains both a stable heteroaromatic nitrogen ring and a covalently bonded chlorine atom, its disposal cannot be treated like standard organic waste.

    This guide provides a self-validating, step-by-step operational protocol for the handling, segregation, and ultimate destruction of this compound.

    Mechanistic Safety & Causality: Why Strict Controls are Required

    To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's hazards:

    • Lipophilicity and Systemic Absorption: With a LogP of approximately 3.81, this compound is highly lipophilic[2]. If it contacts unprotected skin, it can rapidly partition into the lipid bilayer of the epidermis, leading to systemic absorption. This lipophilicity also makes it a severe bioaccumulation risk in aquatic ecosystems if improperly discharged.

    • Halogenated Heteroaromatic Stability: The quinoline core is highly resistant to natural biological degradation. Standard municipal wastewater treatment facilities utilizing biological oxidation cannot break down this ring system[3].

    • Thermal Degradation Hazards: If this compound is exposed to uncontrolled fires or standard low-temperature incineration, the cleavage of the C-Cl and C-N bonds will generate highly toxic hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and potentially polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs)[3][4]. Therefore, specialized high-temperature thermal destruction is mandatory.

    Operational Handling Protocol

    When working with 4-chloro-3,5,7-trimethylquinoline (a solid with a melting point of 88.5 °C[2]), dust generation is the primary exposure vector.

    Step 1: Engineering Controls & Setup

    • Action: Conduct all weighing, transfer, and formulation activities inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: The compound's solid state presents an inhalation hazard via aerosolized micro-particulates. High-velocity airflow prevents these particulates from entering the operator's breathing zone.

    Step 2: Personal Protective Equipment (PPE)

    • Action: Don standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

    • Causality: Nitrile provides an effective barrier against lipophilic solids. If the compound is dissolved in an aggressive organic solvent (e.g., dichloromethane), double-gloving or specific solvent-rated gloves (like butyl rubber) must be used to prevent solvent-mediated dermal penetration.

    Step 3: Spill Response Methodology

    • Action: In the event of a dry spill, do not dry sweep . Moisten the spill lightly with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust. Wipe up the slurry with absorbent pads and place all materials into a designated halogenated solid waste container.

    • Causality: Dry sweeping aerosolizes the toxic powder, defeating surface decontamination efforts and creating an inhalation risk.

    Waste Segregation & Disposal Plan

    The U.S. Environmental Protection Agency (EPA) mandates strict disposal pathways for halogenated organic compounds (HOCs)[5].

    Step 1: Liquid and Solid Waste Segregation

    • Action: Segregate all waste containing 4-chloro-3,5,7-trimethylquinoline into strictly labeled "Halogenated Organic Waste" streams. Never mix this with non-halogenated solvent waste (like pure ethanol or acetone).

    • Causality: Mixing halogenated and non-halogenated waste dramatically increases the cost of disposal and complicates the fuel-blending process required prior to incineration[5].

    Step 2: Primary Container Management (Triple Rinse)

    • Action: Empty primary containers must undergo a triple-rinse procedure using a compatible solvent (e.g., acetone or methanol)[6]. Fill the container 1/4 full, recap, shake for 10 seconds, and drain the rinsate into the halogenated liquid waste stream. Repeat three times.

    • Causality: Due to the compound's LogP of 3.81, residual chemical will stubbornly adhere to plastic and glass surfaces. Triple rinsing ensures the container is legally "RCRA empty" and prevents inadvertent environmental contamination if the glass is later recycled or landfilled[6][7].

    Step 3: High-Temperature Incineration

    • Action: Transfer the manifested waste to a licensed hazardous waste facility equipped with a rotary kiln incinerator.

    • Causality: The EPA requires halogenated organic wastes to be destroyed via high-temperature liquid injection or rotary kiln incineration (operating at >1100°C)[3]. This extreme heat is thermodynamically required to completely cleave the stable quinoline ring and prevent the recombination of chlorine radicals into dioxins[4].

    Step 4: Caustic Scrubbing

    • Action: Ensure the contracted disposal facility utilizes caustic wet scrubbing on their exhaust stacks.

    • Causality: The combustion of 4-chloro-3,5,7-trimethylquinoline generates acidic HCl and NOx gases. Caustic scrubbers (using NaOH) neutralize these gases into harmless salts and water before atmospheric release[3].

    Quantitative Data Presentation

    Table 1: Physicochemical Properties & Hazard Profile

    PropertyValue / ClassificationOperational Implication
    CAS Number 61563-53-9[1]Use for exact SDS and regulatory tracking.
    Physical State Solid[2]Dust generation risk; requires HEPA/fume hood.
    Melting Point 88.5 °C[2]Stable at room temperature; will not readily volatilize unless heated.
    LogP 3.81[2]Highly lipophilic; requires strict dermal protection.
    Halogen Content Contains ChlorineMandates segregation into halogenated waste streams.

    Table 2: Waste Stream Segregation Matrix

    Waste TypeExample ItemsRequired Disposal StreamFinal Treatment
    Solid Waste Contaminated gloves, absorbent pads, empty unrinsed vials.Halogenated Solid WasteRotary Kiln Incineration (>1100°C)
    Liquid Waste Reaction filtrates, HPLC effluent, container rinsate.Halogenated Liquid WasteLiquid Injection Incineration
    Cleaned Glass Triple-rinsed primary reagent bottles.Standard Lab Glass DisposalLandfill / Recycling (if RCRA empty)
    Waste Workflow Visualization

    The following diagram illustrates the self-validating cradle-to-grave workflow for the disposal of this halogenated compound, ensuring regulatory compliance and environmental safety.

    G A Waste Generation (4-chloro-3,5,7-trimethylquinoline) B Solid Waste (Powder, PPE, Consumables) A->B C Liquid Waste (Organic Solvent Mixtures) A->C D Halogenated Solid Waste Container B->D E Halogenated Solvent Waste Container C->E F EPA-Compliant Storage (Secondary Containment) D->F E->F G Licensed HazMat Transporter F->G Manifested Transfer H High-Temp Rotary Kiln Incineration (>1100°C) G->H I Caustic Scrubbing (HCl & NOx Neutralization) H->I Combustion Gases J Ash Landfill & Clean Exhaust I->J Neutralized

    Figure 1: Cradle-to-grave waste segregation and high-temperature incineration workflow for halogenated quinoline derivatives.

    References
    • U.S. Environmental Protection Agency (EPA). "Label Review Manual - Chapter 13: Storage and Disposal". Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P". Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". Available at:[Link]

    • Murdoch University. "Catalytic De-halogenation of Halogen-containing Solid Wastes by Nanostructures of Transition Metals and Their Oxide Configurations". Available at:[Link]

    Sources

    Handling

    Personal protective equipment for handling Quinoline, 4-chloro-3,5,7-trimethyl-

    A Senior Application Scientist's Guide to Handling Substituted Quinolines Topic: Personal Protective Equipment for Handling Quinoline, 4-chloro-3,5,7-trimethyl- Disclaimer: No specific Safety Data Sheet (SDS) is availabl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Handling Substituted Quinolines

    Topic: Personal Protective Equipment for Handling Quinoline, 4-chloro-3,5,7-trimethyl-

    Disclaimer: No specific Safety Data Sheet (SDS) is available for Quinoline, 4-chloro-3,5,7-trimethyl-. The following guidance is synthesized from data on structurally analogous compounds, primarily 4-Chloroquinoline and Quinoline itself. This approach is standard practice for novel or uncharacterized substances, applying established safety principles from well-documented chemical relatives. Researchers must perform a thorough, site-specific risk assessment for their unique experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. This guide provides a robust framework for that assessment.

    Hazard Profile: An Analog-Based Assessment

    Quinoline, 4-chloro-3,5,7-trimethyl- belongs to the substituted quinoline family. Quinolines are heterocyclic aromatic compounds, and their derivatives are known to possess significant biological activity and, consequently, potential toxicity. Based on data from close analogs, we must assume this compound presents a multi-faceted hazard profile.

    The primary hazards associated with analogous chloro-substituted quinolines include:

    • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

    • Skin Corrosion/Irritation: Causes skin irritation.[2][3] Repeated contact may lead to dermatitis or sensitization.[4]

    • Serious Eye Damage/Irritation: Causes serious eye irritation, potentially leading to damage.[2][3]

    • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[2][5]

    • Chronic Health Hazards: The parent compound, Quinoline, is suspected of causing genetic defects and may cause cancer.[1] It is prudent to handle all novel quinoline derivatives as potential carcinogens and mutagens.

    The presence of a chlorine atom on the quinoline ring can enhance its reactivity and toxicological profile. Therefore, a conservative and multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is mandatory.

    The Hierarchy of Controls: PPE as the Final Barrier

    Before detailing PPE, it is crucial to remember its place in the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented.

    • Engineering Controls: The most critical engineering control is a certified chemical fume hood .[6][7] All manipulations of Quinoline, 4-chloro-3,5,7-trimethyl-, including weighing, transfers, and reaction setups, must be performed within a fume hood to control airborne levels.[5]

    • Administrative Controls: These include proper training, adherence to Standard Operating Procedures (SOPs), and clear labeling of all containers and work areas.[8]

    • Personal Protective Equipment (PPE): This is the focus of our guide, providing the essential barrier between you and the chemical.

    Mandatory PPE for Handling Quinoline, 4-chloro-3,5,7-trimethyl-

    The selection of PPE is task-dependent. The following table outlines the minimum required PPE for handling this compound. The causality behind each choice is critical for ensuring compliance and safety.

    Equipment Specification Scientific Rationale and Use Case
    Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 4-6 mil thickness). Double-gloving is recommended.Provides a primary barrier against dermal absorption, which is a significant exposure route for quinoline derivatives.[1][9] Nitrile offers broad chemical resistance. Double-gloving provides an extra layer of protection against tears and rapid permeation. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[10]
    Eye/Face Protection Tightly fitting chemical splash goggles (ANSI Z87.1 or EN166 compliant). A full-face shield is required over goggles during splash-risk procedures.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[9] A face shield adds a secondary layer of protection for the entire face during bulk transfers or highly exothermic reactions.[11][12]
    Body Protection Flame-resistant laboratory coat. Chemical-resistant apron for large-volume work.A lab coat protects skin and personal clothing from minor spills and contamination.[6][13] A chemical-resistant apron should be worn over the lab coat when handling quantities greater than 100 mL or during procedures with a high splash potential.
    Respiratory Protection NIOSH-approved N95 particulate respirator (for solids). Air-purifying respirator with organic vapor cartridges (for solutions/vapors).Required if there is a risk of generating dust (e.g., weighing the solid outside of a powder-containment hood) or aerosols.[14] Quinolines can be irritating to the respiratory system.[5] All respiratory protection must be used in accordance with a formal respiratory protection program, including fit-testing.

    Operational Protocol: A Step-by-Step Guide

    Adherence to a strict, validated protocol is essential for safety and experimental reproducibility.

    Step 1: Preparation and Area Setup

    • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6][7]

    • Don PPE: Before handling the chemical, don your lab coat, chemical splash goggles, and inner gloves.

    • Prepare Work Surface: Cover the work surface within the fume hood with disposable, plastic-backed absorbent paper to contain spills and simplify cleanup.[14]

    • Assemble Equipment: Place all necessary glassware, reagents, and waste containers inside the fume hood before introducing the chemical.

    Step 2: Handling Quinoline, 4-chloro-3,5,7-trimethyl-

    • Don Outer Gloves: Put on your second pair of gloves before opening the primary chemical container.

    • Weighing (Solid): If weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle the container with care to avoid generating dust. If dust is unavoidable, an N95 respirator is required.

    • Dissolving and Transfers (Liquid): Conduct all liquid transfers slowly and carefully to prevent splashing. When preparing solutions, add the solid to the solvent gradually. Keep all containers closed when not in use.

    Step 3: Post-Handling and Decontamination

    • Decontaminate: Thoroughly decontaminate all non-disposable equipment (glassware, stir bars, etc.) that came into contact with the chemical. A suitable solvent wash followed by a standard glassware cleaning procedure is recommended.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron (if used), inner gloves, face shield, goggles, and finally, the lab coat. Never wear gloves outside of the laboratory area.[10]

    • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[8]

    Spill and Disposal Plan

    Emergency Spill Procedures

    • Minor Spill (inside fume hood):

      • Alert personnel in the immediate area.

      • Use a chemical spill kit with an absorbent appropriate for organic compounds to contain and absorb the material.

      • Place the absorbed material and any contaminated cleanup supplies into a sealed, labeled hazardous waste container.

      • Decontaminate the area with a suitable solvent.

    • Major Spill (outside fume hood or large volume):

      • EVACUATE the area immediately.

      • Alert others and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.

      • Contact your institution's EHS emergency response team from a safe location. Provide them with the chemical name and location of the spill.[4]

      • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

    Waste Disposal All materials contaminated with Quinoline, 4-chloro-3,5,7-trimethyl- must be treated as hazardous waste.

    • Solid Waste: Contaminated gloves, absorbent paper, weigh boats, and other disposable items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontamination, must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[15]

    • Disposal Compliance: Follow all federal, state, and local regulations for hazardous waste disposal. Consult your EHS department for specific institutional procedures.[7]

    Workflow for PPE Selection and Safe Handling

    The following diagram illustrates the decision-making process for selecting appropriate PPE and following the correct operational workflow when handling substituted quinolines.

    PPE_Workflow PPE Selection & Safe Handling Workflow cluster_prep 1. Pre-Operational Checks cluster_ppe 2. PPE Selection cluster_ops 3. Execution & Disposal start Task Assessment: Handling Quinoline Derivative eng_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) start->eng_controls base_ppe Don Base PPE: Lab Coat, Goggles, Double Nitrile Gloves task_type Nature of Task? base_ppe->task_type solid Handling Solid (Weighing/Transfer) task_type->solid Solid liquid_small Liquid/Solution (<100mL, Low Splash Risk) task_type->liquid_small Liquid (Small) liquid_large Liquid/Solution (>100mL, High Splash Risk) task_type->liquid_large Liquid (Large) resp_ppe Add N95 Respirator solid->resp_ppe execute Perform Task in Fume Hood liquid_small->execute face_ppe Add Face Shield & Chemical Apron liquid_large->face_ppe resp_ppe->execute face_ppe->execute decon Decontaminate Surfaces & Glassware execute->decon waste Segregate & Dispose of Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

    Caption: Decision workflow for selecting PPE and executing safe handling procedures.

    References

    • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

    • NextSDS. (n.d.). 4-chloro-3-nitro-7-(trifluoromethyl)quinoline — Chemical Substance Information. Retrieved from [Link]

    • Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Retrieved from [Link]

    • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

    • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

    • Rutgers University. (n.d.). Chlorine Standard Operating Procedure. Retrieved from [Link]

    • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

    • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

    • Organic Syntheses. (n.d.). 7 - Working with Hazardous Chemicals. Retrieved from [Link]

    • Lawrence Berkeley National Laboratory. (2025, November 4). Chemical Lifecycle Stewardship. Retrieved from [Link]

    Sources

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